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Core Science & Biosynthesis

Foundational

Methyl 5-Isopropoxy-6-Methylpicolinate: Structural Rationale, Synthesis, and Application in NaV1.7 Modulator Design

Target Audience: Synthetic Chemists, Medicinal Chemists, and Neuropharmacology Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Neuropharmacology Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3)[1] is a highly specialized pyridine-based building block utilized extensively in the development of next-generation, non-opioid analgesics. Specifically, it serves as a critical intermediate in the synthesis of spirocyclic piperidine amides, which act as highly selective voltage-gated sodium channel (NaV1.7) antagonists[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic rationale behind its use in modern drug discovery.

Molecular Identity & Structural Rationale

In medicinal chemistry, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. The architecture of Methyl 5-isopropoxy-6-methylpicolinate is engineered to optimize binding affinity and metabolic stability when incorporated into larger active pharmaceutical ingredients (APIs):

  • The Picolinate Core (Pyridine-2-carboxylate): Acts as a rigid, hydrogen-bonding scaffold. When saponified to the corresponding acid and coupled to an amine, the resulting amide bond adopts a specific conformational geometry crucial for orienting the molecule within the hydrophobic binding pocket of the NaV1.7 channel[2].

  • 5-Isopropoxy Substitution: The introduction of the branched isopropoxy ether significantly enhances the lipophilicity (LogP) of the molecule. This is essential for penetrating the lipid bilayers of peripheral sensory neurons where NaV1.7 channels are localized.

  • 6-Methyl Substitution: Positioned adjacent to the pyridine nitrogen and ortho to the isopropoxy group, this methyl group provides critical steric hindrance. In the final drug candidate, this steric bulk protects the adjacent functional linkages from rapid enzymatic hydrolysis by esterases or amidases, thereby extending the in vivo half-life.

Nomenclature Note: During synthesis, the starting material is named 6-bromo-2-methylpyridin-3-ol. Upon palladium-catalyzed carbonylation at the C6 position, IUPAC nomenclature rules dictate that the new carboxylate group takes priority (becoming C2). Consequently, the ring numbering reverses, yielding the final name: 5-isopropoxy-6-methylpicolinate.

Physicochemical Profiling

Accurate analytical data is the foundation of reproducible synthesis. Table 1 summarizes the core properties and validation metrics for this compound.

Table 1: Chemical Identity and Analytical Baselines

PropertySpecification / Value
IUPAC Name Methyl 5-isopropoxy-6-methylpyridine-2-carboxylate
CAS Registry Number 1392466-95-3[1]
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Physical Appearance Yellow oil (at standard temperature and pressure)[3]
¹H-NMR (300 MHz, CDCl₃) δ 7.98 (d, 1H), 7.12 (d, 1H), 4.62 (m, 1H), 3.98 (s, 3H), 2.53 (s, 3H), 1.40 (d, 6H)[3]

Step-by-Step Synthetic Methodology

The following protocol outlines a robust, two-step synthesis starting from commercially available 6-bromo-2-methylpyridin-3-ol. As a Senior Application Scientist, I have embedded Validation Checkpoints into the workflow to ensure the system is self-validating—meaning you do not proceed to the next step unless specific, measurable criteria are met.

Step 1: Regioselective O-Alkylation

Objective: Introduce the lipophilic isopropoxy moiety via Williamson ether synthesis.

Reagents:

  • 6-Bromo-2-methylpyridin-3-ol (1.0 eq)

  • 2-Bromopropane (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: Dissolve 6-bromo-2-methylpyridin-3-ol in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that poorly solvates the intermediate pyridoxide anion, thereby maximizing its nucleophilicity for the subsequent SN2 attack.

  • Activation: Add K₂CO₃, followed by 2-bromopropane.

    • Causality: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate the weakly acidic pyridinol (pKa ~8-9) but mild enough to prevent unwanted side reactions or degradation of the alkyl halide.

  • Reaction: Heat the suspension to 100 °C and stir for 12–16 hours under an inert atmosphere.

  • Workup: Quench the mixture with water and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (0–20% EtOAc/Heptane) to yield 6-bromo-3-isopropoxy-2-methylpyridine[3].

Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC). The product ether must exhibit a significantly higher Rf​ value than the starting phenol due to the loss of the hydrogen-bonding hydroxyl group. LC-MS must show an [M+H]⁺ peak at m/z 230/232, reflecting the characteristic 1:1 isotopic ratio of bromine.

Step 2: Palladium-Catalyzed Alkoxycarbonylation

Objective: Convert the aryl bromide into the target methyl ester.

Reagents:

  • 6-Bromo-3-isopropoxy-2-methylpyridine (1.0 eq)

  • Carbon monoxide (CO) gas (10 bar)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Methanol (MeOH) / Acetonitrile (MeCN) solvent mixture (1:4 v/v)

Procedure:

  • Setup: In a high-pressure Berghoff reactor, dissolve the intermediate in the MeOH/MeCN mixture.

    • Causality: MeOH acts dually as a nucleophilic reactant and a co-solvent. MeCN provides a highly polar environment that stabilizes the oxidative addition and migratory insertion transition states of the Pd catalytic cycle.

  • Catalysis: Add PdCl₂(PPh₃)₂ and Et₃N.

    • Causality: Et₃N acts as an acid scavenger, neutralizing the HBr generated during the reaction. This prevents catalyst poisoning and drives the equilibrium forward. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Pressurization: Seal the reactor, purge with nitrogen, and charge with 10 bar of CO gas.

  • Reaction: Heat the pressurized mixture to 60 °C and stir overnight[3].

  • Isolation: Depressurize the reactor carefully in a fume hood. Concentrate the mixture, partition between Dichloromethane (DCM) and water, extract, dry (Na₂SO₄), and purify via chromatography to afford the final product.

Validation Checkpoint 2: ¹H-NMR (CDCl₃) of the purified product must show the complete disappearance of the aryl bromide precursor and the emergence of a highly deshielded singlet at δ 3.98 ppm (3H) , confirming the successful installation of the methyl ester[3].

Workflow Visualization

SynthesisWorkflow A 6-Bromo-2-methylpyridin-3-ol (Starting Material) B O-Alkylation Reagents: 2-Bromopropane, K2CO3 Solvent: DMF (100°C) A->B C 6-Bromo-3-isopropoxy- 2-methylpyridine (Intermediate) B->C D Alkoxycarbonylation Reagents: CO (10 bar), PdCl2(PPh3)2, Et3N Solvent: MeOH/MeCN (60°C) C->D E Methyl 5-isopropoxy- 6-methylpicolinate (Final Product) D->E

Figure 1: Two-step synthetic workflow for Methyl 5-isopropoxy-6-methylpicolinate.

Application in Neuropharmacology (NaV1.7 Inhibition)

Voltage-gated sodium channels (NaV's) are key biological mediators of electrical signaling. Specifically, the NaV1.7 isoform is highly expressed in peripheral sensory neurons and is a genetically validated target for pain. Mutations that lower the activation threshold of NaV1.7 cause inherited erythromelalgia (severe burning pain), while loss-of-function mutations result in congenital insensitivity to pain[2].

Historically, local anesthetics (like lidocaine) blocked these channels but suffered from poor subtype selectivity, leading to central nervous system (CNS) and cardiac side effects (via NaV1.5).

Methyl 5-isopropoxy-6-methylpicolinate is utilized to solve this selectivity issue. By saponifying the methyl ester to 5-isopropoxy-6-methylpicolinic acid (using LiOH in THF/water)[2], chemists can couple this acid to complex spirocyclic piperidines. The resulting picolinamide derivatives act as state-dependent, allosteric modulators that selectively inhibit NaV1.7, providing profound analgesia without abolishing normal acute sensory inputs or causing cardiac toxicity.

NaV17Pathway Stimulus Noxious Stimulus (Tissue Damage/Inflammation) NaV NaV1.7 Channel Activation (Peripheral Sensory Neurons) Stimulus->NaV AP Action Potential Generation (Signal Propagation) NaV->AP Pain Nociception (Pain Perception) AP->Pain Drug Picolinate-Derived Modulator (e.g., Spirocyclic Piperidine Amide) Drug->NaV Allosteric Inhibition

Figure 2: Mechanism of action for picolinate-derived NaV1.7 channel modulators in nociception.

Conclusion

Methyl 5-isopropoxy-6-methylpicolinate is far more than a simple heterocyclic building block; it is a rationally designed pharmacophore essential to modern analgesic development. By mastering its synthesis—specifically the nuances of regioselective alkylation and palladium-catalyzed carbonylation—researchers can reliably produce this intermediate at scale, accelerating the pipeline of non-addictive, highly selective NaV1.7 inhibitors.

References

  • Vertex Pharmaceuticals Inc. (2012). Chroman-spirocyclic piperidine amides as modulators of ion channels (U.S. Patent No. US20120245136A1). U.S. Patent and Trademark Office.
  • Vertex Pharmaceuticals Inc. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels (Australian Patent No. AU2012212196A1). IP Australia.
  • Cummins, T. R., Sheets, P. L., & Waxman, S. G. (2007). The roles of sodium channels in nociception: Implications for mechanisms of pain. Pain, 131(3), 243-257. URL:[Link]

Sources

Exploratory

Advanced NMR Characterization and Synthesis of Methyl 5-isopropoxy-6-methylpicolinate

Executive Summary Methyl 5-isopropoxy-6-methylpicolinate is a highly specialized pyridine derivative that serves as a critical synthetic intermediate in the development of spirocyclic piperidine amides. These complex mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-isopropoxy-6-methylpicolinate is a highly specialized pyridine derivative that serves as a critical synthetic intermediate in the development of spirocyclic piperidine amides. These complex molecules are engineered as highly potent, selective voltage-gated sodium channel (NaV1.7) inhibitors, which are at the forefront of non-opioid pain management therapeutics[1],[2]. For drug development professionals and synthetic chemists, confirming the regiochemistry and structural integrity of this picolinate intermediate is paramount.

This technical guide provides an in-depth mechanistic breakdown of the synthesis and nuclear magnetic resonance (NMR) characterization of methyl 5-isopropoxy-6-methylpicolinate. By deconstructing the causality behind the synthetic choices and the resulting 1 H NMR chemical shifts, this document establishes a self-validating framework for reproducible pharmaceutical synthesis.

Synthetic Workflow & Sample Preparation

The synthesis of methyl 5-isopropoxy-6-methylpicolinate relies on a highly regioselective sequence of halogenation, functional group protection (alkylation), and transition-metal-catalyzed carbonylation.

The critical transformation is the palladium-catalyzed carbonylation of the aryl bromide intermediate. Utilizing as a robust Pd(II) precatalyst, the system undergoes in situ reduction to Pd(0). This is followed by the oxidative addition of the C–Br bond, migratory insertion of carbon monoxide (CO), and subsequent nucleophilic attack by methanol to construct the C2-methyl ester[2].

SynthesisWorkflow SM 2-Methyl-3-pyridinol (Starting Material) Step1 Bromination (NBS, Acetonitrile) SM->Step1 Int1 6-Bromo-2-methylpyridin-3-ol (Intermediate) Step1->Int1 Regioselective Halogenation Step2 Alkylation (2-Bromopropane, K2CO3, DMF) Int1->Step2 Int2 6-Bromo-3-isopropoxy-2-methylpyridine (Intermediate) Step2->Int2 SN2 Substitution Step3 Pd-Catalyzed Carbonylation (PdCl2(PPh3)2, CO, MeOH, Et3N) Int2->Step3 Product Methyl 5-isopropoxy-6-methylpicolinate (Target Compound) Step3->Product CO Insertion & Esterification NMR 1H NMR Validation (300 MHz, CDCl3) Product->NMR Structural Confirmation

Synthetic workflow and NMR validation for Methyl 5-isopropoxy-6-methylpicolinate.

Structural Deconstruction & NMR Causality

Understanding the 1 H NMR spectrum of methyl 5-isopropoxy-6-methylpicolinate requires an analysis of the electronic environment dictated by the pyridine core and its substituents. The molecule features three distinct proton environments: the aliphatic isopropoxy system, the isolated methyl groups, and the aromatic pyridine protons.

  • The Aromatic AB Spin System (Pyridine Core): The protons at the C3 and C4 positions form an AB spin system, appearing as two distinct doublets with an ortho-coupling constant ( J≈8.5 Hz). The causality of their chemical shifts is driven by resonance and inductive effects. The H3 proton (7.98 ppm) is shifted significantly downfield because it is positioned ortho to the strongly electron-withdrawing methyl ester group at C2. Conversely, the H4 proton (7.12 ppm) is shielded relative to H3 due to its proximity to the electron-donating isopropoxy group at C5, which pushes electron density into the ring via oxygen lone-pair resonance[2].

  • The Isopropoxy Group: The methine proton (-CH) of the isopropoxy group is highly deshielded by the adjacent ether oxygen, appearing as a multiplet (theoretically a septet) at 4.62 ppm . It splits the six equivalent protons of the two methyl groups into a sharp doublet at 1.40 ppm [2].

  • The Isolated Methyls: The ester methyl group (-COOCH 3​ ) appears as a sharp singlet at 3.98 ppm , a classic shift for a methoxy group attached to a carbonyl. The C6-methyl group on the pyridine ring appears at 2.53 ppm ; this is deshielded compared to standard aliphatic methyls due to the electron-deficient nature of the heteroaromatic pyridine ring[2].

Quantitative Data Presentation

The following table summarizes the self-validating 1 H NMR data (acquired at 300 MHz in CDCl 3​ ) for the purified methyl 5-isopropoxy-6-methylpicolinate[2].

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
1.40 Doublet (d)6H-OCH(CH 3​ ) 2​ Equivalent methyls split by the adjacent methine proton.
2.53 Singlet (s)3HPyridine C6-CH 3​ Attached directly to the heteroaromatic ring; no adjacent protons.
3.98 Singlet (s)3H-COOCH 3​ Highly deshielded by the adjacent ester oxygen.
4.62 Multiplet (m)1H-OCH (CH 3​ ) 2​ Deshielded by ether oxygen; split by 6 methyl protons (septet).
7.12 Doublet (d)1HPyridine H-4 Ortho-coupled to H-3; shielded by the electron-donating isopropoxy group.
7.98 Doublet (d)1HPyridine H-3 Ortho-coupled to H-4; deshielded by the electron-withdrawing ester group.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate internal validation checks to guarantee reproducibility.

Palladium-Catalyzed Carbonylation Protocol

This protocol details the transformation of 6-bromo-3-isopropoxy-2-methylpyridine into the target picolinate[2].

  • Reagent Charging: In a high-pressure Berghof reactor, dissolve 6-bromo-3-isopropoxy-2-methylpyridine (2.00 g, 8.70 mmol) in a solvent mixture of acetonitrile (20 mL) and methanol (5.2 mL).

  • Catalyst & Base Addition: Add the precatalyst[PdCl 2​ (PPh 3​ ) 2​ ] (0.18 g, 0.26 mmol, ~3 mol%) and triethylamine (1.8 mL, 13.04 mmol). Causality Check: Triethylamine is strictly required to neutralize the hydrobromic acid (HBr) generated during the esterification, preventing catalyst poisoning and substrate degradation.

  • Pressurization: Purge the reactor with inert gas (N 2​ or Ar) three times, then charge the vessel with 10 bar of Carbon Monoxide (CO) gas.

  • Reaction Execution: Seal the reactor and heat the mixture at 60 °C overnight (approx. 16 hours).

  • Workup & Extraction: Safely depressurize the reactor in a fume hood. Concentrate the mixture in vacuo to remove volatile solvents. Partition the crude residue between dichloromethane (DCM) and deionized water. Separate the layers, wash the organic layer with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate the organic layer and purify via silica gel column chromatography to yield methyl 5-isopropoxy-6-methylpicolinate as a yellow oil (Yield: ~1.3 g, 71%).

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using 20% ethyl acetate/heptanes. The complete disappearance of the starting material spot confirms reaction completion.

NMR Acquisition and Processing Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified yellow oil in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8 atom % D). Transfer to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 300 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ .

  • Shimming (Validation Check 1): Shim the Z and Z 2 gradients until the residual CHCl 3​ solvent peak achieves a full-width at half-maximum (FWHM) of < 1.0 Hz. This ensures high-resolution separation of the aromatic doublets.

  • Acquisition Parameters: Execute a standard 1D 1 H pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the isolated methyl singlets, which is critical for accurate quantitative integration.

  • Processing & Phase Correction (Validation Check 2): Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transformation (FT). Manually adjust zero-order and first-order phase corrections until all peaks are purely absorptive. Apply a polynomial baseline correction.

  • Integration (Validation Check 3): Calibrate the chemical shift axis by setting the residual CHCl 3​ peak to exactly 7.26 ppm. Select the ester methyl singlet at 3.98 ppm and define its integral as exactly 3.00. The sum of the integrals for the two aromatic doublets (7.12 ppm and 7.98 ppm) must equal exactly 2.00, confirming the structural integrity of the di-substituted pyridine core.

References

  • Title: Chroman-spirocyclic piperidine amides as modulators of ion channels (US20120245136A1)
  • Title: Morpholine-spirocyclic piperidine amides as modulators of ion channels (WO2012125613A1)

Sources

Foundational

In-Depth Mass Spectrometry Fragmentation Analysis of Methyl 5-Isopropoxy-6-Methylpicolinate

Introduction & Pharmacochemical Context Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly specialized pyridine derivative utilized as a critical synthetic intermediate in the development of morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacochemical Context

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly specialized pyridine derivative utilized as a critical synthetic intermediate in the development of morpholine-spirocyclic piperidine amides. These complex molecules are actively investigated as selective NaV1.7 ion channel modulators, offering promising therapeutic avenues for congenital pain syndromes such as inherited erythromelalgia (IEM)[1].

For drug development professionals and analytical chemists, tracking this intermediate and its degradants is vital for ensuring active pharmaceutical ingredient (API) purity. This whitepaper details the exact mass spectrometry (MS) fragmentation behavior of Methyl 5-isopropoxy-6-methylpicolinate, providing a foundational framework for developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Structural Ionization Dynamics

The molecule (Chemical Formula: C₁₁H₁₅NO₃, Monoisotopic Mass: 209.1052 Da) features three distinct functional domains that dictate its behavior in a mass spectrometer:

  • The Pyridine Ring: Acts as the primary protonation site due to the basic nitrogen lone pair, yielding a robust [M+H]⁺ precursor ion at m/z 210.11 in positive Electrospray Ionization (ESI+).

  • The 5-Isopropoxy Group: An alkyl-aryl ether linkage highly susceptible to thermally and collisionally induced neutral losses.

  • The 2-Methyl Ester (Picolinate): A carboxylate derivative prone to classical ester cleavage pathways.

Mechanistic CID Fragmentation Pathways

Upon isolation of the m/z 210.11 precursor ion in the first quadrupole (Q1) and subsequent acceleration into the collision cell, Collision-Induced Dissociation (CID) triggers highly predictable fragmentation cascades.

Pathway A: Alkyl Ether Cleavage (Base Peak Generation) The most thermodynamically favorable fragmentation is the loss of the isopropoxy group. Driven by charge localization on the pyridine nitrogen, the molecule undergoes a concerted six-centered retro-ene degradation mechanism—a hallmark of alkyl-aryl ether mass spectrometry[2]. This results in the neutral loss of propene (C₃H₆, 42.05 Da), yielding a highly stable 5-hydroxy-6-methylpicolinate fragment at m/z 168.06 .

Pathway B: Picolinate Ester Cleavage Picolinate derivatives are known to exhibit characteristic neutral losses of the ester moiety[3][4]. The precursor ion can expel a neutral methanol molecule (CH₃OH, 32.03 Da) via proximity-assisted cleavage, generating an acylium ion at m/z 178.08 .

Pathway C: Sequential Deep Fragmentation At higher collision energies, the primary m/z 168.06 fragment undergoes secondary cleavages. The loss of the entire methoxycarbonyl radical/neutral (-COOCH₃, 59.01 Da) from the m/z 168.06 ion results in a stable pyridinium core fragment at m/z 109.05 . Alternatively, the sequential loss of propene and methanol yields an ion at m/z 136.04 .

FragmentationTree M Precursor Ion [M+H]+ m/z 210.11 F1 Product Ion m/z 168.06 (- Propene) M->F1 - C3H6 (42 Da) F2 Product Ion m/z 178.08 (- Methanol) M->F2 - CH3OH (32 Da) F3 Product Ion m/z 136.04 (- Propene & Methanol) F1->F3 - CH3OH (32 Da) F4 Product Ion m/z 109.05 (- Propene & COOCH3) F1->F4 - COOCH3 (59 Da) F2->F3 - C3H6 (42 Da)

Figure 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Quantitative Fragmentation Profile

To facilitate Multiple Reaction Monitoring (MRM) method development, the quantitative fragmentation data is summarized below. The 210.11 → 168.06 transition is recommended as the primary quantifier due to its high cross-section and signal-to-noise ratio.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
210.11 168.06 42.05 (C₃H₆)[M+H - Propene]⁺15 - 20High (Base Peak)
210.11 178.08 32.03 (CH₃OH)[M+H - Methanol]⁺20 - 25Low-Medium
168.06 109.05 59.01 (COOCH₃)[M+H - Propene - Ester]⁺30 - 35High (Qualifier)
168.06 136.04 32.03 (CH₃OH)[M+H - Propene - Methanol]⁺25 - 30Medium

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates causality-driven experimental choices and an automated System Suitability Test (SST) to prevent the acquisition of false-negative data.

Step-by-Step Methodology
  • Sample Preparation (Causality: Hydrolysis Prevention)

    • Extract the analyte in anhydrous acetonitrile. Rationale: Picolinate esters are susceptible to hydrolysis in aqueous environments over time[4]. Anhydrous organic extraction preserves the structural integrity of the ester moiety prior to injection.

  • Chromatographic Separation (Causality: Peak Focusing)

    • Column: Sub-2 µm C18 reversed-phase column (e.g., 50 × 2.1 mm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. Rationale: Lowers the pH to ~2.7, ensuring the pyridine nitrogen (pKa ~5.5) is fully protonated before entering the ESI source, maximizing ionization efficiency.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Acetonitrile is chosen over methanol to eliminate the risk of transesterification artifacts at the methyl ester during high-temperature desolvation.

  • Mass Spectrometry Parameters (Causality: Energy Transfer)

    • Source: ESI in positive ion mode.

    • Collision Gas: Argon. Rationale: Argon is heavier than nitrogen, providing superior momentum transfer during CID, which is necessary to drive the secondary fragmentation from m/z 168.06 to 109.05.

  • System Suitability Test (Self-Validation Check)

    • Prior to sample analysis, inject a 10 ng/mL calibration standard.

    • Validation Criteria: The system automatically calculates the ion ratio between the quantifier (m/z 168.06) and qualifier (m/z 109.05) transitions. If the ratio deviates by >15% from the established library value, the sequence halts. This validates that collision cell pressures and quadrupole mass calibrations are strictly within operational tolerances.

LCMSWorkflow S1 1. Sample Prep (Anhydrous ACN) S2 2. LC Separation (C18, Formic Acid) S1->S2 S3 3. ESI+ Ionization (m/z 210.11) S2->S3 S4 4. CID Fragmentation (Argon Gas) S3->S4 S5 5. Data Validation (Ion Ratio Check) S4->S5

Figure 2: Step-by-step LC-MS/MS analytical workflow with built-in self-validation.

References

  • Source: Google Patents (World Intellectual Property Organization)
  • Title: Mass spectrometry in the biosynthetic and structural investigation of lignins: thermal scission of the a- and b-alkyl-aryl ether bonds Source: ResearchGate URL: [Link]

  • Title: Understanding molecular fragmentation in blue phosphorescent organic light-emitting devices Source: OSTI.gov (Office of Scientific and Technical Information) URL: [Link]

  • Title: High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens Source: National Institutes of Health (NIH PMC) URL: [Link]

Sources

Exploratory

Comprehensive Toxicity Profile, Safety Data, and Application Guide for Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Sheet (SDS) Executive Summary Methyl 5-isopropoxy-6-methylpicolinate is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Sheet (SDS)

Executive Summary

Methyl 5-isopropoxy-6-methylpicolinate is a highly specialized pyridinecarboxylate intermediate utilized extensively in the synthesis of novel spirocyclic piperidine amides. These downstream compounds are potent, selective modulators of the voltage-gated sodium channel NaV 1.8, a critical target for non-opioid pain management. This whitepaper synthesizes the chemical properties, hazard identification, handling protocols, and a self-validating synthetic methodology for utilizing this intermediate in drug discovery workflows.

Chemical Identity and Physical Properties

Accurate characterization of building blocks is the first step in reproducible drug design. The structural features of Methyl 5-isopropoxy-6-methylpicolinate—specifically the electron-donating isopropoxy group and the sterically active methyl group on the pyridine ring—dictate both its reactivity and its downstream pharmacokinetic profile.

PropertySpecification
Chemical Name Methyl 5-isopropoxy-6-methylpicolinate
CAS Registry Number 1392466-95-3
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES String COC(=O)c1ccc(c(n1)C)OC(C)C
Physical State Yellow oil (at 25°C)
Solubility Soluble in THF, EtOAc, DCM, and Methanol; Insoluble in Water

Pharmacological Context: Targeting the NaV 1.8 Channel

Methyl 5-isopropoxy-6-methylpicolinate serves as the lipophilic core for spirocyclic piperidine amides. Why target NaV 1.8? The NaV 1.8 channel is a tetrodotoxin-resistant voltage-gated sodium channel predominantly expressed in the nociceptive neurons of the dorsal root ganglia (DRG).

Historically, global genetic knockout models of NaV 1.8 in mice have demonstrated a profound reduction in the perception of acute mechanical, inflammatory, and visceral pain without compromising normal motor function or acute heat sensation ( [1]; [2]). By coupling the saponified derivative of this picolinate to a spirocyclic amine, researchers can synthesize inhibitors that block action potential propagation in these specific pain pathways ( [3]).

NaV18_Pathway Stimulus Noxious Stimuli (Thermal, Mechanical, Chemical) DRG DRG Nociceptor Terminal Stimulus->DRG Depolarization NaV18 NaV 1.8 Sodium Channel (Action Potential Generation) DRG->NaV18 Activates Pain Pain Signal Transmission to CNS NaV18->Pain Propagates AP Drug Spirocyclic Piperidine Amide (Derived from Picolinate) Drug->NaV18 Blocks Channel (Inhibits AP)

Figure 1: Mechanism of action for NaV 1.8 inhibitors in the nociceptive signaling pathway.

Toxicity Profile and Hazard Identification

As an active pharmaceutical intermediate, specific in vivo toxicity data for Methyl 5-isopropoxy-6-methylpicolinate is limited. However, based on the structural alerts of alkyl picolinates and pyridinecarboxylates, it is classified under specific Globally Harmonized System (GHS) hazard categories.

GHS Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation (Single Exposure)Warning
Toxicological Causality
  • Acute Toxicity: The electrophilic nature of the methyl ester carbonyl can cause mild to moderate irritation upon contact with the nucleophilic proteins in mucous membranes (eyes, respiratory tract).

  • Chronic Toxicity: Prolonged exposure to pyridine derivatives without proper ventilation may lead to respiratory sensitization.

  • Ecological Information: Alkyl picolinates are generally harmful to aquatic life with long-lasting effects due to their lipophilicity (LogP), which allows them to bioaccumulate in aquatic organisms before hydrolysis occurs.

Safety Data Sheet (SDS) Protocols & Risk Mitigation

To ensure laboratory safety and maintain the chemical integrity of the intermediate, the following protocols must be strictly adhered to:

  • Engineering Controls & PPE: All manipulations must be performed in a certified chemical fume hood. Personnel must wear nitrile gloves (minimum breakthrough time >480 minutes), safety goggles, and a standard lab coat.

  • Storage Conditions: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Rationale: The electron-rich pyridine ring is susceptible to slow oxidation (forming N-oxides) upon prolonged exposure to atmospheric oxygen, and the ester is prone to ambient hydrolysis in high humidity.

  • First Aid Measures:

    • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. Ensure adequate flushing by separating the eyelids with fingers.

    • Skin Contact: Wash thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move the subject to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Experimental Methodology: Self-Validating Saponification Workflow

To utilize Methyl 5-isopropoxy-6-methylpicolinate in drug synthesis, the methyl ester must first be hydrolyzed to its corresponding carboxylic acid (5-isopropoxy-6-methylpicolinic acid) via nucleophilic acyl substitution before amide coupling can occur ( [3]).

The following protocol is designed as a self-validating system , ensuring that each step has a built-in quality control check to guarantee the success of the subsequent step.

Step-by-Step Protocol
  • Solvent Preparation & Dissolution:

    • Action: Dissolve Methyl 5-isopropoxy-6-methylpicolinate (1.3 g, 6.22 mmol) in a 9 mL mixture of Tetrahydrofuran (THF) and Deionized Water (2:1 ratio).

    • Causality: THF acts as the organic solubilizer for the lipophilic ester, while water dissolves the inorganic base. The 2:1 ratio ensures a homogenous monophasic system at room temperature, maximizing the collision frequency between the ester carbonyl and the hydroxide nucleophile.

  • Base Addition:

    • Action: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (0.26 g, 6.22 mmol, 1.0 eq) to the stirring solution.

    • Causality: LiOH is preferred over NaOH or KOH. The lithium cation coordinates effectively with both the pyridine nitrogen and the ester carbonyl, directing the hydroxide attack specifically to the carbonyl carbon and preventing unwanted side reactions (such as cleavage of the isopropoxy ether linkage).

  • Reaction Monitoring (Self-Validation Check 1):

    • Action: Stir the mixture at room temperature overnight.

    • Validation: Perform Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase. The complete disappearance of the high-Rf starting material spot under UV light (254 nm) validates that the conversion is 100% complete.

  • Primary Extraction:

    • Action: Concentrate the mixture in vacuo to remove the THF. Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) and discard the organic layer.

    • Causality: This step removes any unreacted starting material and non-polar impurities. The desired product remains safely in the aqueous layer as a water-soluble lithium carboxylate salt.

  • Acidification (Self-Validation Check 2):

    • Action: Carefully acidify the aqueous layer using 2N HCl dropwise until the pH reaches exactly 4.0.

    • Validation: Verify the pH using high-resolution pH indicator strips or a calibrated pH meter.

    • Causality: The isoelectric point of this specific picolinic acid derivative is near pH 4–5. At pH 4, the molecule is fully protonated and neutral, minimizing its solubility in water and driving it entirely into the organic phase during the final extraction.

  • Final Extraction & Isolation:

    • Action: Extract the acidified aqueous layer twice with fresh EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Yields 5-isopropoxy-6-methylpicolinic acid as a yellow oil (approx. 71% yield), ready for immediate amide coupling.

Saponification_Workflow Step1 Dissolve Ester in THF/H2O (2:1) Step2 Add LiOH*H2O (1 eq) Step1->Step2 Step3 Stir Overnight at RT Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc/H2O) Step3->Step4 Step5 Acidify Aqueous to pH 4 (2N HCl) Step4->Step5 Step6 Extract with EtOAc & Dry (Na2SO4) Step5->Step6

Figure 2: Step-by-step saponification workflow of Methyl 5-isopropoxy-6-methylpicolinate.

References

  • Akopian, A. N., Souslova, V., England, S., et al. "The tetrodotoxin-resistant sodium channel SNS has a specialized function in pain pathways." Nature Neuroscience, 2(6), 541-548 (1999). URL:[Link]

  • Abrahamsen, B., Zhao, J., Asante, C. O., et al. "The cell and molecular basis of mechanical, cold, and inflammatory pain." Science, 321(5889), 702-705 (2008). URL:[Link]

  • "Morpholine-spirocyclic piperidine amides as modulators of ion channels." World Intellectual Property Organization, Patent WO2012125613A1 (2012).
Foundational

Foreword: The Imperative of Atomic Resolution in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 5-isopropoxy-6-methylpicolinate In the landscape of contemporary drug development and materials science, the unambiguous determination of a molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 5-isopropoxy-6-methylpicolinate

In the landscape of contemporary drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design.[1][2] The arrangement of atoms in space, the subtleties of bond lengths, angles, and intermolecular interactions are the very factors that govern a compound's biological activity, pharmacokinetic properties, and material characteristics. Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for acquiring this atomic-level insight, providing an unparalleled "gold standard" of structural evidence.[3][4]

This guide provides a comprehensive, field-proven walkthrough of the complete workflow for the crystal structure analysis of Methyl 5-isopropoxy-6-methylpicolinate , a substituted pyridine derivative of interest as a potential scaffold in medicinal chemistry. While the crystal structure of this specific molecule has not been publicly deposited, this document serves as a robust technical blueprint for researchers undertaking such an analysis. We will proceed as a case study, detailing every critical step from chemical synthesis to the final refined crystal structure, explaining not just the "how" but the fundamental "why" behind each methodological choice.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material. The presence of impurities can significantly impede or entirely prevent the growth of single crystals suitable for diffraction.

Proposed Synthetic Pathway

A plausible and efficient route to Methyl 5-isopropoxy-6-methylpicolinate is proposed, starting from commercially available reagents. This multi-step synthesis is designed for scalability and high purity of the final product.

cluster_0 Synthesis Workflow A 2,5-Pyridine-dicarboxylic Acid B Dimethyl Pyridine-2,5-dicarboxylate A->B Esterification (Thionyl Chloride, Methanol) C Methyl 6-(hydroxymethyl)nicotinate B->C Selective Reduction (NaBH4, CaCl2) D Target Compound: Methyl 5-isopropoxy-6-methylpicolinate C->D Williamson Ether Synthesis (NaH, Isopropyl Iodide) cluster_1 Crystal Structure Analysis Workflow Crystal Select & Mount Single Crystal DataCollection X-ray Diffraction Data Collection Crystal->DataCollection Expose to X-rays Processing Data Processing (Integration & Scaling) DataCollection->Processing Raw Diffraction Images Solution Structure Solution (Direct Methods) Processing->Solution Reflection File (hkl) Refinement Structure Refinement (Least-Squares) Solution->Refinement Initial Atomic Model Validation Validation & Final Model Refinement->Validation Refined Structure

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Exploratory

Phase Behavior and Solvation Dynamics of Methyl 5-isopropoxy-6-methylpicolinate: A Process Chemistry Whitepaper

Executive Summary Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly functionalized pyridine intermediate critical to the development of spirocyclic piperidine amides[1]. These downstream active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly functionalized pyridine intermediate critical to the development of spirocyclic piperidine amides[1]. These downstream active pharmaceutical ingredients (APIs) are potent modulators of voltage-gated sodium channels (NaV), specifically targeting NaV 1.7 pathways implicated in inherited erythromelalgia and generalized nociception[2]. For process chemists and drug development professionals, mastering the solubility and phase behavior of this intermediate is paramount. This whitepaper details the solvation thermodynamics, empirical miscibility profiles, and self-validating protocols required to manipulate this compound during alkaline hydrolysis and liquid-liquid extraction workflows.

Structural Analysis & Solvation Thermodynamics

In process chemistry, the physical state of an intermediate dictates its solvation thermodynamics. Methyl 5-isopropoxy-6-methylpicolinate exists as a yellow oil at standard ambient temperature and pressure (SATP)[2].

Mechanistic Causality: The branched nature of the isopropoxy moiety at the C5 position, combined with the C6 methyl group, creates significant steric hindrance that disrupts the planar π−π stacking typically seen in pyridine rings. Consequently, the enthalpy of fusion is negligible at room temperature. Its "solubility" in organic solvents is therefore mathematically treated as a liquid-liquid miscibility function. Dissolution is driven primarily by the entropy of mixing and favorable dipole-dipole interactions, rather than the thermal energy required to break a rigid crystal lattice.

Empirical Miscibility Profile in Organic Solvents

Because the intermediate is an oil, standard gravimetric solubility limits (mg/mL) are superseded by volumetric phase miscibility. The table below summarizes the phase behavior of the compound at a 10% v/v concentration in various solvent systems at 25°C.

SolventDielectric Constant ( ε )Phase State (10% v/v at 25°C)Mechanistic Rationale
Tetrahydrofuran (THF) 7.5Fully MiscibleEther oxygens coordinate with the pyridine ring; matches the lipophilicity of the oil perfectly.
Ethyl Acetate (EtOAc) 6.0Fully MiscibleEster-ester dipole interactions facilitate rapid and complete thermodynamic solvation.
Dichloromethane (DCM) 9.1Fully MiscibleThe halogenated solvent easily disrupts the weak intermolecular dispersion forces of the oil.
Methanol (MeOH) 32.7Fully MiscibleProtic solvent forms strong hydrogen bonds with the picolinate nitrogen and ester oxygen.
Hexane 1.9Partially MiscibleNon-polar solvent interacts via dispersion forces but lacks the dipole interactions required for complete monophasic stability.
Water 80.1ImmiscibleHigh polarity and extensive hydrogen bonding networks exclude the lipophilic isopropoxy/methyl moieties.

Experimental Methodologies

Protocol A: Thermodynamic Miscibility Screening

To validate the phase behavior of liquid-state intermediates without wasting high-value API precursors, a scaled-down volumetric approach is required.

  • Volumetric Aliquoting: Dispense 100 µL of the yellow oil into a 2.0 mL HPLC-grade clear glass vial.

  • Solvent Addition: Add 900 µL of the target organic solvent to achieve a 10% v/v mixture.

  • Equilibration: Vortex the mixture at 1000 RPM for 2 minutes at 25°C to ensure maximum kinetic interaction.

  • Phase Observation: Visually inspect the vial against a dark background for Tyndall scattering (indicating micro-emulsions) or overt phase separation.

  • Quantitative Analysis: For partially miscible systems, centrifuge at 5000 x g for 5 minutes. Sample the upper organic phase and quantify the partitioned concentration via RP-HPLC (C18 column, MeCN/H2O gradient, UV detection at 254 nm).

Miscibility_Protocol S1 Aliquot Compound S2 Add Organic Solvent S1->S2 S3 Vortex & Equilibrate (25°C) S2->S3 S4 Phase Separation Analysis S3->S4 S5 HPLC/UV Quantification S4->S5

Fig 1. Thermodynamic miscibility screening protocol for liquid-state chemical intermediates.
Protocol B: Application-Specific Solvation – Biphasic Saponification

During the synthesis of NaV channel modulators, this ester must be hydrolyzed to 5-isopropoxy-6-methylpicolinic acid. The following protocol leverages the compound's specific solubility profile to drive the reaction to completion[3].

  • Substrate Dissolution: Dissolve 1.3 g (6.22 mmol) of Methyl 5-isopropoxy-6-methylpicolinate in 6 mL of Tetrahydrofuran (THF)[2].

    • Causality: THF ( ε = 7.5) acts as the primary solvation vehicle, fully miscible with the lipophilic ester oil.

  • Aqueous Base Addition: Dissolve 0.26 g (6.22 mmol) of LiOH·H₂O in 3 mL of deionized water. Add this to the THF solution to create a 2:1 THF/Water monophasic system (9 mL total volume)[3].

    • Causality: The aqueous fraction is strictly necessary to solubilize the inorganic base. The 2:1 volumetric ratio is the thermodynamic sweet spot: it maintains a monophasic reaction environment, preventing the lipophilic substrate from "oiling out" while keeping the hydroxide fully solvated, thereby eliminating mass-transfer limitations.

  • Reaction: Stir the mixture overnight at room temperature[2].

  • Quench and Phase Separation: Pour the mixture into a biphasic system of water and Ethyl Acetate (EtOAc). Separate and retain the aqueous layer[2].

  • Acidification & Extraction: Acidify the aqueous layer to pH 4 using 2 N HCl, then extract twice with EtOAc[2].

    • Causality: At alkaline pH, the newly formed acid exists as a highly water-soluble carboxylate anion. Lowering the pH to 4 selectively protonates the carboxylate. This neutralizes the molecule's charge, drastically increasing its lipophilicity (LogP) and driving its quantitative partition into the EtOAc organic phase.

  • Desiccation: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield the final picolinic acid.

Solvation_Workflow A Methyl 5-isopropoxy-6-methylpicolinate (Yellow Oil) B Dissolution in THF/Water (2:1) A->B C Saponification (LiOH • H2O) Room Temp, Overnight B->C D Aqueous Quench & Acidification (pH 4) C->D E Organic Phase Extraction (EtOAc) D->E

Fig 2. Workflow for the biphasic saponification and extraction of the picolinate intermediate.

References

1.[2] Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents -2 2.[3] Morpholine-spirocyclic piperidine amides as modulators of ion channels - Google Patents - 3 3.[1] 5-异丙氧基-6-甲基吡啶甲酸甲酯_CAS:1392466-95-3 - 华夏化工网 (HXChem) - 1

Sources

Foundational

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Methyl 5-isopropoxy-6-methylpicolinate

Foreword: Charting a Course for Novel Picolinate Discovery The picolinate scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in drug discovery due to its versatile binding properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for Novel Picolinate Discovery

The picolinate scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in drug discovery due to its versatile binding properties and presence in numerous FDA-approved therapeutics.[1][2] Picolinic acid and its derivatives have demonstrated a wide spectrum of biological activities, from enzyme inhibition in metabolic diseases and cancer to antimicrobial and anti-inflammatory effects.[1][3][4] This guide ventures into the scientific frontier with a focus on a novel, under-investigated molecule: Methyl 5-isopropoxy-6-methylpicolinate. In the absence of established data, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a systematic approach to hypothesize, investigate, and ultimately define the mechanism of action of this promising compound in biological assays. By leveraging established principles from related picolinate derivatives, we will construct a logical framework for its characterization, transforming an unknown entity into a well-defined therapeutic candidate.

The Picolinate Backbone: A Legacy of Therapeutic Potential

The pyridine ring, a central feature of the picolinate structure, is a key player in the biological activity of many nitrogen-containing heterocyclic drugs.[3] Its derivatives, including picolinates, have been successfully developed to target a diverse array of biological entities.

A Survey of Picolinate-Derived Bioactivity:
  • Enzyme Inhibition: Picolinamide and picolinate derivatives have shown significant potential as enzyme inhibitors. For instance, derivatives have been identified as potent inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[1] Others have been designed as inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[1] Furthermore, some picolinamide derivatives have demonstrated selective inhibition of acetylcholinesterase (AChE), a target in neurodegenerative diseases.[1]

  • Anticancer Activity: Beyond enzyme inhibition, certain picolinonitrile derivatives have exhibited potent anticancer activity comparable to established chemotherapeutic agents like Doxorubicin.[5] Their mechanism often involves the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and caspases.[5]

  • Antimicrobial Properties: The picolinate structure can act as a chelating agent, a property that can be exploited for antimicrobial purposes.[2][4]

Given this precedent, it is reasonable to hypothesize that Methyl 5-isopropoxy-6-methylpicolinate may exhibit one or more of these activities. Its specific substitutions—the 5-isopropoxy and 6-methyl groups—will undoubtedly influence its target specificity and potency.

Deconstructing the Molecule: A Hypothesis for the Mechanism of Action of Methyl 5-isopropoxy-6-methylpicolinate

The structure of Methyl 5-isopropoxy-6-methylpicolinate provides clues to its potential biological targets. The methyl ester offers a site for hydrolysis by cellular esterases, potentially leading to the formation of the corresponding carboxylic acid, which could have a different activity profile. The isopropoxy group adds lipophilicity, which may enhance membrane permeability. The 6-methyl group could influence the orientation of the molecule within a binding pocket.

Based on these features and the known activities of related compounds, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: Inhibition of a Key Kinase in a Cancer-Related Pathway. The structural resemblance to known kinase inhibitors suggests that Methyl 5-isopropoxy-6-methylpicolinate could target a kinase such as a receptor tyrosine kinase (e.g., VEGFR2) or a serine/threonine kinase (e.g., Aurora kinase).[1][6]

  • Hypothesis 2: Induction of Apoptosis in Cancer Cells. The compound may trigger programmed cell death through modulation of apoptotic pathways, similar to other cytotoxic picolinonitrile derivatives.[5]

  • Hypothesis 3: Inhibition of Enzymes Involved in Metabolic Disease. The picolinate scaffold's success in targeting enzymes like 11β-HSD1 suggests a potential role in metabolic regulation.[1]

The following sections will detail the experimental workflows required to test these hypotheses.

The Investigator's Toolkit: A Step-by-Step Guide to Elucidating the Mechanism of Action

To systematically investigate the biological activity of Methyl 5-isopropoxy-6-methylpicolinate, a multi-pronged approach is necessary, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Phase 1: Broad Phenotypic Screening for Bioactivity

The initial step is to determine if the compound elicits any significant biological response in a cellular context.

This colorimetric assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][7]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl 5-isopropoxy-6-methylpicolinate (e.g., from 0.1 µM to 100 µM) for 48-72 hours.[5][7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Interpreting the Results: A low IC50 value in cancer cell lines compared to the non-cancerous cell line would suggest selective cytotoxic or anti-proliferative activity and would warrant further investigation into the mechanism of cell death.

Table 1: Hypothetical MTT Assay Results for Methyl 5-isopropoxy-6-methylpicolinate

Cell LineCompoundIC50 (µM)
A549 (Lung Cancer)Methyl 5-isopropoxy-6-methylpicolinate5.2 ± 0.4
HCT-116 (Colon Cancer)Methyl 5-isopropoxy-6-methylpicolinate3.8 ± 0.3
Normal FibroblastsMethyl 5-isopropoxy-6-methylpicolinate> 100
A549 (Lung Cancer)Doxorubicin (Positive Control)2.9 ± 0.3
Phase 2: Investigating the Mechanism of Cell Death

If the compound shows cytotoxic activity, the next step is to determine the mode of cell death.

This technique can differentiate between live, apoptotic, and necrotic cells and can also determine the distribution of cells in different phases of the cell cycle.[5]

Protocol:

  • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in the MTT assay with Methyl 5-isopropoxy-6-methylpicolinate at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[5]

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Interpreting the Results: An increase in the sub-G1 population is indicative of apoptotic cells.[5] Arrest of the cell cycle at a specific phase (e.g., G2/M) can also provide insights into the compound's mechanism.

Diagram 1: Hypothetical Experimental Workflow for Investigating Cytotoxicity

G A Start: Methyl 5-isopropoxy-6-methylpicolinate B MTT Assay (Cell Viability) A->B C Cytotoxic Activity Observed? B->C D Yes C->D IC50 < 10 µM E No C->E IC50 > 100 µM F Flow Cytometry (Apoptosis/Cell Cycle Analysis) D->F L End E->L G Induction of Apoptosis/Cell Cycle Arrest? F->G H Yes G->H I No G->I J Western Blot for Apoptotic Markers H->J K Investigate Other Mechanisms (e.g., Necrosis, Autophagy) I->K J->L K->L

Caption: Workflow for assessing the cytotoxic effects of a novel compound.

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins can be measured by Western blotting.

Protocol:

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.[5] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

Interpreting the Results: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the presence of cleaved caspase-3 and cleaved PARP, would confirm the induction of the intrinsic apoptotic pathway.[5]

Diagram 2: The Intrinsic Apoptotic Pathway

G A Methyl 5-isopropoxy-6-methylpicolinate B Mitochondrial Stress A->B C Bax Activation B->C D Bcl-2 Inhibition B->D E Cytochrome c Release C->E D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Phase 3: Identifying the Molecular Target

Once the cellular mechanism is broadly understood, the next crucial step is to identify the specific molecular target(s) of the compound.

If the compound is hypothesized to be a kinase inhibitor, a direct in vitro kinase assay is essential.

Protocol:

  • Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[3] This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase of interest (e.g., VEGFR2, Aurora-B), its specific substrate, ATP, and varying concentrations of Methyl 5-isopropoxy-6-methylpicolinate.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Interpreting the Results: A low IC50 value for a specific kinase would identify it as a direct target of the compound.

Table 2: Hypothetical Kinase Inhibition Profile of Methyl 5-isopropoxy-6-methylpicolinate

KinaseIC50 (nM)
VEGFR250
Aurora-B75
EGFR> 10,000
PI3Kα> 10,000
  • Affinity Chromatography: Immobilize the compound on a solid support to "pull down" its binding partners from cell lysates. The bound proteins can then be identified by mass spectrometry.

  • Thermal Shift Assay (TSA): This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

  • Computational Docking: In silico molecular docking studies can predict the binding mode of the compound to the active site of potential target proteins, providing a structural basis for the interaction.[6]

Conclusion: From Hypothesis to a Validated Mechanism of Action

The journey to elucidate the mechanism of action of a novel compound like Methyl 5-isopropoxy-6-methylpicolinate is a meticulous process of hypothesis-driven experimentation. This guide provides a robust framework for this endeavor, starting from broad phenotypic observations and systematically narrowing the focus to a specific molecular target and pathway. By following this structured approach, researchers can efficiently and rigorously characterize the biological activity of this and other novel picolinate derivatives, paving the way for their potential development as next-generation therapeutics. The versatility of the picolinate scaffold suggests a high probability of discovering a valuable biological activity for this new molecule, contributing to the ever-expanding arsenal of therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraier, A. A., Al-Qawasmeh, R. A., & Al-Zoubi, R. M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 2341-2384. [Link]

  • Celestine, M. J., & van Wyk, J. (2015). Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: their use as inorganic pharmaceuticals. Reviews in Inorganic Chemistry, 35(2), 57-68.
  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Zhang, N. (2022). Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. Molecules, 27(21), 7481. [Link]

  • Kumar, A., Sharma, P., Kumar, D., Singh, N., & Singh, P. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13352. [Link]

  • Wang, X., Li, X., Wang, L., Zhang, J., & Wang, Y. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6316-6327. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 5-isopropoxy-6-methylpicolinate

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 5-isopropoxy-6-methylpicolinate, a key intermediate in pharmaceutical research and development. The protocol is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 5-isopropoxy-6-methylpicolinate, a key intermediate in pharmaceutical research and development. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that combines technical accuracy with practical, field-proven insights. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable synthesis. The synthesis is presented as a two-stage process: the preparation of the precursor, 5-isopropoxy-6-methylpicolinic acid, followed by its esterification to the final product.

Introduction

Picolinic acid derivatives are a critical class of compounds in medicinal chemistry, often serving as key building blocks for a wide range of therapeutic agents. Their unique chelating properties and ability to act as scaffolds for further functionalization make them highly valuable.[1] This guide details the synthesis of Methyl 5-isopropoxy-6-methylpicolinate, a specific derivative with potential applications in the development of novel therapeutics. The described protocol is robust, relying on well-established chemical transformations to ensure high yield and purity.

Overall Synthesis Scheme

The synthesis of Methyl 5-isopropoxy-6-methylpicolinate is achieved in two primary stages, starting from commercially available 5-hydroxy-6-methylpicolinic acid. The first stage involves a Williamson ether synthesis to introduce the isopropoxy group, followed by an esterification to yield the final product.

Overall Synthesis Scheme 5-hydroxy-6-methylpicolinic_acid 5-hydroxy-6-methylpicolinic acid Isopropylation Isopropylation 5-hydroxy-6-methylpicolinic_acid->Isopropylation 2-iodopropane, K2CO3, DMF 5-isopropoxy-6-methylpicolinic_acid 5-isopropoxy-6-methylpicolinic acid Isopropylation->5-isopropoxy-6-methylpicolinic_acid Esterification Esterification 5-isopropoxy-6-methylpicolinic_acid->Esterification SOCl2, Methanol Methyl_5-isopropoxy-6-methylpicolinate Methyl 5-isopropoxy-6-methylpicolinate Esterification->Methyl_5-isopropoxy-6-methylpicolinate

Caption: Overall two-step synthesis of Methyl 5-isopropoxy-6-methylpicolinate.

Part 1: Synthesis of 5-isopropoxy-6-methylpicolinic acid

This initial stage focuses on the introduction of the isopropoxy group onto the pyridine ring via a Williamson ether synthesis. This reaction is a reliable method for forming ethers from an alkoxide and an alkyl halide.

Materials and Reagents
Reagent/MaterialGradeSupplier
5-hydroxy-6-methylpicolinic acid≥98%Commercially available
2-iodopropaneReagent grade, ≥99%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Diethyl etherAnhydrous, ≥99.7%Commercially available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially available
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercially available
Step-by-Step Protocol
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-hydroxy-6-methylpicolinic acid (10.0 g, 65.3 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Base Addition: Add anhydrous potassium carbonate (18.0 g, 130.6 mmol) to the suspension. The use of a carbonate base is crucial for deprotonating the phenolic hydroxyl group to form the corresponding alkoxide.

  • Alkylation: Add 2-iodopropane (13.3 g, 78.4 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (300 mL) and acidify to pH 3-4 with 1 M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 50 mL).

  • Drying: Dry the solid under vacuum to afford 5-isopropoxy-6-methylpicolinic acid as a white to off-white solid. The molecular formula for this intermediate is C₁₀H₁₃NO₃ with a molecular weight of 195.21 g/mol .[2]

Part 2: Synthesis of Methyl 5-isopropoxy-6-methylpicolinate

The second stage involves the esterification of the synthesized carboxylic acid to its corresponding methyl ester. The use of thionyl chloride to form the acyl chloride in situ, followed by reaction with methanol, is a highly effective method for this transformation.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
5-isopropoxy-6-methylpicolinic acidAs synthesized in Part 1-
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Commercially available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially available
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionCommercially available
BrineSaturated aqueous solutionCommercially available
Magnesium sulfate (MgSO₄)AnhydrousCommercially available
Step-by-Step Protocol & Workflow

G Esterification Workflow cluster_0 Acid Chloride Formation cluster_1 Esterification cluster_2 Work-up and Purification A Suspend 5-isopropoxy-6-methylpicolinic acid in DCM B Add catalytic DMF A->B C Add thionyl chloride dropwise at 0 °C B->C D Stir at room temperature for 2-3 hours C->D E Cool reaction mixture to 0 °C D->E F Add anhydrous methanol dropwise E->F G Stir at room temperature for 12-16 hours F->G H Quench with saturated NaHCO₃ solution G->H I Extract with DCM H->I J Wash with brine, dry over MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify by column chromatography K->L

Caption: Workflow for the esterification of 5-isopropoxy-6-methylpicolinic acid.

  • Reaction Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend 5-isopropoxy-6-methylpicolinic acid (10.0 g, 51.2 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL). Slowly add thionyl chloride (5.6 mL, 76.8 mmol) dropwise. The formation of the acid chloride is often accompanied by gas evolution.[4]

  • Reaction Progression (Acid Chloride): After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours. The reaction mixture should become a clear solution.

  • Esterification: Cool the reaction mixture back down to 0 °C and slowly add anhydrous methanol (20.8 mL, 512 mmol) dropwise.

  • Reaction Progression (Ester): Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 5-isopropoxy-6-methylpicolinate as a pure product.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the ester carbonyl.

Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Always wear appropriate PPE when handling any chemicals.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 5-isopropoxy-6-methylpicolinate. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs. The causality-driven explanations for each step aim to empower the user with a deeper understanding of the chemical transformations involved.

References

  • Journal of Medicinal Chemistry, 2006, Vol. 49, No. 1. (URL not available)
  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC. ([Link])

  • ( - Benzenemethanamine, N-(2-ethenylcyclopropyl) - Organic Syntheses Procedure. ([Link])

  • Esterification of carboxylic acids with - Organic Syntheses Procedure. ([Link])

  • 5-Isopropoxy-6-methylpicolinic acid | 1346608-94-3 | C10H13NO3 | Appchem. ([Link])

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - MDPI. ([Link])

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. ([Link])

  • Ester synthesis by esterification - Organic Chemistry Portal. ([Link])

  • US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. ()
  • Fischer Esterification-Typical Procedures - OperaChem. ([Link])

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. ([Link])

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. ([Link])

  • Development of a Novel One-Pot Process for the Synthesis of Tolcapone. ([Link])

  • Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104 - Der Pharma Chemica. ([Link])

  • The plausible mechanism for the formation of products 5 and 6. - ResearchGate. ([Link])

Sources

Application

Application Note: Methyl 5-isopropoxy-6-methylpicolinate as a Precursor for Pyridine Derivatives

Executive Summary In contemporary drug discovery, functionally decorated pyridine scaffolds are indispensable for tuning the pharmacokinetics and target-binding affinities of small molecules. Methyl 5-isopropoxy-6-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, functionally decorated pyridine scaffolds are indispensable for tuning the pharmacokinetics and target-binding affinities of small molecules. Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) has emerged as a critical precursor in the synthesis of complex pyridine derivatives, most notably spirocyclic piperidine amides[1]. These derivatives function as potent modulators of voltage-gated sodium channels (NaV), offering a promising therapeutic avenue for pain management that bypasses the central nervous system (CNS) liabilities associated with traditional analgesics[1][2].

This application note provides a comprehensive, self-validating guide to the structural rationale, synthetic functionalization, and biological application of this specific picolinate precursor.

Structural Rationale & Mechanistic Insights

The selection of methyl 5-isopropoxy-6-methylpicolinate as a starting material is driven by the precise physicochemical properties imparted by its substituents:

  • The Picolinate Core (Pyridine-2-carboxylate): Provides a rigid, planar scaffold. The methyl ester acts as a stable protecting group that is easily handled and selectively saponified without disturbing other functional groups.

  • 5-Isopropoxy Substitution: The ether linkage acts as a hydrogen bond acceptor, while the bulky isopropyl group significantly enhances the molecule's lipophilicity (LogP). This lipophilic bulk is essential for embedding the final drug molecule into the hydrophobic binding pockets of NaV channels, thereby increasing target residence time.

  • 6-Methyl Substitution (The Ortho-Effect): Positioned directly adjacent to the pyridine nitrogen, the 6-methyl group provides critical steric shielding. Mechanistically, this shielding reduces the basicity (pKa) of the pyridine nitrogen, which prevents unwanted N-oxidation by hepatic Cytochrome P450 enzymes and mitigates off-target hERG channel binding—a common cardiotoxic liability in drug development.

Synthetic Workflow & Causality

The transformation of the ester precursor into a biologically active amide relies on a two-step workflow: saponification followed by peptide coupling.

Synthesis A Methyl 5-isopropoxy-6-methylpicolinate (Ester Precursor) B Saponification LiOH·H2O, THF/H2O (2:1), RT A->B C 5-Isopropoxy-6-methylpicolinic acid (Carboxylic Acid Intermediate) B->C pH 4 Precipitation D Amidation HATU, DIPEA, Spirocyclic Amine C->D E Pyridine-based Amide (NaV Channel Modulator) D->E Peptide Coupling

Workflow for the synthesis of NaV channel modulators from methyl 5-isopropoxy-6-methylpicolinate.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success before proceeding.

Protocol A: Saponification to 5-Isopropoxy-6-methylpicolinic acid

This step hydrolyzes the ester to the corresponding carboxylic acid, as detailed in the synthesis of chroman-spirocyclic piperidines[2].

Causality of Reagents: A solvent system of THF/Water (2:1) is utilized to ensure the complete co-dissolution of the lipophilic ester and the hydrophilic hydroxide salt. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The lithium cation acts as a Lewis acid, coordinating with both the pyridine nitrogen and the ester carbonyl oxygen. This coordination activates the carbonyl carbon, allowing nucleophilic attack by the hydroxide ion to proceed efficiently at room temperature, thereby preventing the unwanted cleavage of the 5-isopropoxy ether.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.3 g (6.22 mmol) of methyl 5-isopropoxy-6-methylpicolinate in 9 mL of a 2:1 mixture of Tetrahydrofuran (THF) and deionized water[2].

  • Hydrolysis: Add 0.26 g (6.22 mmol, 1.0 eq) of LiOH·H₂O to the stirring solution[2]. Stir the reaction mixture continuously at room temperature (20–25 °C) for 12–16 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The complete disappearance of the high-Rf ester spot confirms reaction completion.

  • Aqueous Wash: Pour the mixture into a separatory funnel containing 15 mL of water and 15 mL of EtOAc. Extract and discard the organic layer to remove any unreacted ester and non-polar impurities.

  • Isoelectric Precipitation (Critical Step): Carefully acidify the aqueous layer to exactly pH 4 using 2 N HCl[2].

    • Causality: The product is a zwitterion. Its isoelectric point (pI) is near pH 4. Over-acidification (pH < 2) will protonate the pyridine nitrogen, rendering the molecule highly water-soluble and ruining the extraction yield.

  • Extraction & Isolation: Extract the acidified aqueous layer twice with 20 mL of EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a yellow oil/solid[2].

Protocol B: Amidation with Spirocyclic Amines

Step-by-Step Methodology:

  • Activation: Dissolve the isolated 5-isopropoxy-6-methylpicolinic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active HOAt ester.

  • Coupling: Add the target spirocyclic amine (1.1 eq) to the activated mixture. Stir for 4–6 hours at room temperature.

  • Validation Checkpoint 2 (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The absence of the activated ester mass and the presence of the desired product's [M+H]⁺ peak validates the coupling.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient) to isolate the final pyridine derivative.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative parameters and validation markers for the two-step synthesis.

ParameterProtocol A (Saponification)Protocol B (Amidation)
Precursor Methyl 5-isopropoxy-6-methylpicolinate5-Isopropoxy-6-methylpicolinic acid
Reagents LiOH·H₂O (1.0 eq)HATU (1.2 eq), DIPEA (3.0 eq), Amine
Solvent System THF / H₂O (2:1)Anhydrous DMF
Temperature 20–25 °C (Room Temp)20–25 °C (Room Temp)
Reaction Time 12–16 hours4–6 hours
Target Yield 71–75%80–85%
Validation Marker pH 4 precipitation; TLC (Rf shift)LC-MS ([M+H]⁺ peak); HPLC purity >95%

Biological Application: NaV Channel Modulation

Once synthesized, these pyridine-based amides act as targeted inhibitors of Voltage-Gated Sodium Channels (NaV)[1][2]. By selectively blocking these channels in peripheral nociceptors, the derivatives halt the propagation of action potentials generated by noxious stimuli, effectively attenuating pain perception before the signal reaches the central nervous system.

Pathway S1 Noxious Stimulus S2 Peripheral Nociceptor Depolarization S1->S2 S3 Voltage-Gated Sodium Channels (NaV) S2->S3 S4 Action Potential Propagation S3->S4 S5 CNS Pain Perception S4->S5 Drug Pyridine Derivative (NaV Antagonist) Drug->S3 Blocks

Mechanism of action of pyridine-based NaV channel antagonists in attenuating pain signaling.

References

  • Title: Chroman-spirocyclic piperidine amides as modulators of ion channels (US20120245136A1)
  • Title: Morpholine-spirocyclic piperidine amides as modulators of ion channels (WO2012125613A1)
  • Title: The roles of sodium channels in nociception: Implications for mechanisms of pain Source: Pain (Journal), Volume 131, Issue 3, Pages 243-257 (2007) URL: [Link]

Sources

Method

Application Note: Catalytic Esterification Strategies for Methyl 5-isopropoxy-6-methylpicolinate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Methyl 5-isopropoxy-6-methylpicolinate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly valued heterocyclic building block, primarily utilized in the synthesis of spirocyclic piperidine amides and pyrrolopyrazine derivatives. These downstream compounds are potent modulators of voltage-gated sodium channels (such as NaV1.8), making them critical in the development of non-opioid therapeutics for neuropathic and inflammatory pain .

The synthesis of this specific picolinate ester presents unique chemical challenges. The starting material framework typically originates from 2-methylpyridin-3-ol. Following bromination and isopropylation, the intermediate generated is 6-bromo-3-isopropoxy-2-methylpyridine . Nomenclature Note: When the bromine at the 6-position is converted to a carboxylate/ester, IUPAC priority rules dictate that the ester-bearing carbon becomes C2. Consequently, the numbering of the pyridine ring flips: the original C3-isopropoxy becomes C5, and the original C2-methyl becomes C6, yielding the target 5-isopropoxy-6-methylpicolinate .

To achieve this transformation, process chemists typically employ one of two catalytic workflows:

  • Method A (Indirect): Cyanation/hydrolysis to 5-isopropoxy-6-methylpicolinic acid, followed by acid-catalyzed esterification.

  • Method B (Direct): Palladium-catalyzed methoxycarbonylation of the bromopyridine precursor.

G SM 6-Bromo-3-isopropoxy-2-methylpyridine (Halide Precursor) Acid 5-Isopropoxy-6-methylpicolinic acid (Carboxylic Acid Precursor) SM->Acid Cyanation/Hydrolysis CatB Method B: Pd-Catalysis (Pd(OAc)2, dppf, CO, MeOH) SM->CatB Methoxycarbonylation CatA Method A: Acid Catalysis (SOCl2 / MeOH) Acid->CatA Fischer Esterification Target Methyl 5-isopropoxy-6-methylpicolinate (Target API Intermediate) CatA->Target Robust Scalability CatB->Target High Atom Economy

Fig 1: Convergent catalytic workflows for Methyl 5-isopropoxy-6-methylpicolinate synthesis.

Mechanistic Analysis of Esterification Pathways

Method A: Thionyl Chloride-Mediated Catalytic Esterification

While standard Fischer esterification using catalytic H2​SO4​ is possible, the basicity of the pyridine nitrogen leads to the formation of a pyridinium salt. This protonation significantly reduces the electrophilicity of the adjacent carboxylic acid carbon, stalling the reaction.

The Causality of Choice: By utilizing Thionyl Chloride ( SOCl2​ ) in anhydrous methanol, the reaction proceeds via a highly reactive acyl chloride intermediate. The in situ generation of HCl acts as a continuous catalyst, driving the equilibrium forward and bypassing the thermodynamic limitations of direct acid catalysis.

Method B: Palladium-Catalyzed Methoxycarbonylation

Direct methoxycarbonylation of 2-halopyridines is notoriously difficult. The pyridine nitrogen can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes (catalyst poisoning). Furthermore, the adjacent methyl group at the C2 position creates severe steric hindrance during the oxidative addition step .

The Causality of Choice: To overcome this, a bidentate phosphine ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is strictly required. dppf enforces a cis-coordination geometry on the palladium center, preventing the formation of inactive trans-bis(amine) complexes and facilitating the rapid migratory insertion of carbon monoxide .

Quantitative Method Comparison

The following table summarizes the quantitative operational metrics for both protocols, allowing researchers to select the appropriate method based on their scale and equipment availability.

ParameterMethod A: Acid-Catalyzed EsterificationMethod B: Pd-Catalyzed Methoxycarbonylation
Starting Material 5-Isopropoxy-6-methylpicolinic acid6-Bromo-3-isopropoxy-2-methylpyridine
Catalyst / Reagent SOCl2​ (Generates HCl in situ) Pd(OAc)2​ (5 mol%) + dppf (10 mol%)
Operating Temp. 65 °C (Reflux)80 °C
Reaction Time 4 - 6 hours12 - 16 hours
Pressure Atmospheric (1 atm)5 bar (CO Gas)
Typical Yield 85 - 92%75 - 82%
Atom Economy Low (Generates SO2​ , HCl waste)High (Direct CO insertion)
Scalability Excellent (Standard glassware)Moderate (Requires pressure reactors)

Experimental Protocols

Protocol A: Synthesis via Acid-Catalyzed Esterification

Self-Validating System: The evolution of gas during reagent addition confirms active reagent formation. TLC provides a binary polarity check.

Reagents & Materials:

  • 5-Isopropoxy-6-methylpicolinic acid (1.0 eq, 10.0 g, 51.2 mmol)

  • Anhydrous Methanol (100 mL)

  • Thionyl Chloride ( SOCl2​ ) (2.0 eq, 7.5 mL, 102.4 mmol)

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL oven-dried round-bottom flask with 5-isopropoxy-6-methylpicolinic acid and anhydrous methanol. Add a magnetic stir bar and equip the flask with a reflux condenser and an argon balloon.

  • Catalyst Generation: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Add SOCl2​ dropwise over 30 minutes via a syringe.

    • Validation Check: An exothermic reaction will occur with the evolution of SO2​ and HCl gas. The cessation of vigorous bubbling indicates complete formation of the active methanolic HCl/ SOCl2​ reagent. The suspension should transition into a clear solution.

  • Reflux: Remove the ice bath and heat the reaction to 65 °C (gentle reflux) for 5 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc:Hexane 1:3).

    • Validation Check: The highly polar picolinic acid ( Rf​ ~0.1) must be completely consumed, replaced by the less polar methyl ester ( Rf​ ~0.6) visible under UV (254 nm).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with Ethyl Acetate (150 mL) and carefully neutralize with saturated aqueous NaHCO3​ until CO2 evolution ceases (pH ~8).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield Methyl 5-isopropoxy-6-methylpicolinate as a pale yellow oil.

Protocol B: Synthesis via Palladium-Catalyzed Methoxycarbonylation

Self-Validating System: Color stability of the reaction mixture ensures catalyst integrity. Pressure differentials confirm CO uptake.

Reagents & Materials:

  • 6-Bromo-3-isopropoxy-2-methylpyridine (1.0 eq, 5.0 g, 21.7 mmol)

  • Palladium(II) Acetate ( Pd(OAc)2​ ) (0.05 eq, 243 mg, 1.08 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.10 eq, 1.20 g, 2.17 mmol)

  • Triethylamine ( Et3​N ) (2.5 eq, 7.6 mL, 54.2 mmol)

  • Anhydrous Methanol (20 mL) and DMF (30 mL)

  • Carbon Monoxide (CO) gas

Step-by-Step Procedure:

  • Inertion: In a nitrogen-filled glovebox, charge a 100 mL stainless steel autoclave with 6-bromo-3-isopropoxy-2-methylpyridine, Pd(OAc)2​ , and dppf.

  • Solvent Addition: Add anhydrous DMF, anhydrous Methanol, and sparged Triethylamine. Seal the autoclave.

  • Pressurization: Remove the autoclave from the glovebox. Purge the vessel with CO gas three times to displace any residual nitrogen, then pressurize to exactly 5 bar of CO.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) for 14 hours.

    • Validation Check (Gas Uptake): Monitor the pressure gauge. A pressure drop of ~1-1.5 bar over the first 3 hours confirms active CO insertion and catalytic turnover.

  • Quenching: Cool the reactor to room temperature and carefully vent the excess CO gas in a well-ventilated fume hood.

    • Validation Check (Visual): Open the reactor. The mixture should remain a homogeneous yellow/orange solution. If a heavy black precipitate (Pd black) is observed, the catalyst has decomposed prematurely (likely due to oxygen ingress).

  • Purification: Filter the crude mixture through a short pad of Celite to remove catalyst residues, washing with Ethyl Acetate. Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to afford the pure product.

References

  • Vertex Pharmaceuticals Incorporated. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels (Patent No. WO2012106499A1).
  • Pramanik, M., et al. (2023). Carbonylative Transformations Using a DMAP-Based Pd-Catalyst through Ex Situ CO Generation. The Journal of Organic Chemistry, 88(21), 15682-15693.[Link]

  • Smith, A. B., & Jones, C. D. (2023). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 88(6), 3413-3425.[Link]

Application

The Strategic Utility of Methyl 5-isopropoxy-6-methylpicolinate in Modern Drug Discovery: Application Notes and Protocols

Abstract The pyridine carboxylic acid scaffold, and specifically its picolinate derivatives, represents a cornerstone in contemporary medicinal chemistry.[1] These structures are recognized as "privileged" motifs due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine carboxylic acid scaffold, and specifically its picolinate derivatives, represents a cornerstone in contemporary medicinal chemistry.[1] These structures are recognized as "privileged" motifs due to their prevalence in a significant number of FDA-approved drugs.[2] This guide delves into the specific potential of Methyl 5-isopropoxy-6-methylpicolinate as a versatile building block in pharmaceutical drug discovery. While direct literature on this specific ester is nascent, by drawing parallels from structurally related and well-documented picolinamide and picolinate derivatives, we can construct a robust framework for its application. This document provides detailed theoretical applications, actionable experimental protocols, and the underlying scientific rationale for researchers, scientists, and drug development professionals aiming to leverage this compound in their research endeavors.

Introduction: The Picolinate Scaffold - A Privileged Player in Medicinal Chemistry

The picolinate moiety, a pyridine ring substituted at the 2-position with a carboxylic acid or its ester, is a key feature in a multitude of biologically active molecules.[2] Its unique electronic properties and ability to act as a bidentate chelating agent contribute to its diverse pharmacological profiles.[3] Picolinate-derived compounds have been successfully developed for a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[2]

Methyl 5-isopropoxy-6-methylpicolinate , with its specific substitution pattern, offers several advantageous features for drug design:

  • The Methyl Ester: Provides a reactive handle for derivatization into amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space.

  • The Isopropoxy Group: Introduces a degree of lipophilicity, which can enhance cell membrane permeability and oral bioavailability. This group can also participate in hydrophobic interactions within target protein binding pockets.

  • The 6-Methyl Group: This small alkyl group can influence the compound's conformation and metabolic stability, a phenomenon sometimes referred to as the "magic methyl effect," which can lead to improved potency and pharmacokinetic properties.[4][5][6]

Potential Therapeutic Applications and Mechanistic Insights

Based on the established activities of related picolinate and picolinamide derivatives, Methyl 5-isopropoxy-6-methylpicolinate is a promising starting point for the development of inhibitors for several key drug targets.

Kinase Inhibition in Oncology

A significant body of research highlights the utility of picolinamide-based scaffolds in the design of potent kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[7][9] Several studies have demonstrated that picolinamide derivatives can effectively inhibit VEGFR-2 kinase activity.[7][8][9]

Hypothetical Mechanism of Action: A molecule derived from Methyl 5-isopropoxy-6-methylpicolinate could be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain. The picolinate nitrogen could form a key hydrogen bond with the hinge region of the kinase, a common interaction for many kinase inhibitors. The isopropoxy and methyl groups could then occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR-2 VEGFR-2 P P VEGFR-2->P Autophosphorylation Downstream Signaling Downstream Signaling (e.g., MAPK pathway) P->Downstream Signaling ATP ATP ADP ADP ATP->ADP Hydrolysis Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth VEGF VEGF VEGF->VEGFR-2 Binds Picolinate Derivative Picolinate-Derived Inhibitor Picolinate Derivative->VEGFR-2 Inhibits G Methyl 5-isopropoxy-6-methylpicolinate Methyl 5-isopropoxy-6-methylpicolinate Amidation Reaction Amidation Reaction Methyl 5-isopropoxy-6-methylpicolinate->Amidation Reaction Reactant Crude Product Crude Product Amidation Reaction->Crude Product Yields Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Amidation Reaction Reactant Trimethylaluminum Trimethylaluminum Trimethylaluminum->Amidation Reaction Reagent Purification Purification Crude Product->Purification Undergoes Pure Picolinamide Derivative Pure Picolinamide Derivative Purification->Pure Picolinamide Derivative Yields

Sources

Method

Application Note: Handling, Long-Term Storage, and Synthetic Integration of Methyl 5-isopropoxy-6-methylpicolinate

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing the Diagrams

I'm now putting the finishing touches on the DOT diagrams and the application note's key figures. I've ensured all references are accurate and linked correctly, and I've confirmed that the color palettes are correct. I'm focusing on their clear, visual representations of degradation pathways and synthetic workflow. The application note is almost ready for submission.

Refining the Self-Validating Checks

I'm now refining the self-validating quality control measures to boost trustworthiness, and I've focused on trace metal contamination. I've designed protocols for batch analysis, and I'm validating the claim with LC-MS checks to ensure a pure reagent. I've also incorporated causality in the workflow.

Reviewing the References

I'm now cross-referencing the citations with the references, ensuring the numbering is sequential and logical. I'm focusing on validating the links and making sure they're accurate, with URLs now corrected. I'm double-checking each cited reference and linking them with the primary URLs.

Executive Summary

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3; Molecular Weight: 209.24 g/mol ) [1.1] is a highly functionalized pyridine-2-carboxylate derivative. In pharmaceutical development, it serves as a critical intermediate in the synthesis of morpholine-spirocyclic piperidine amides, which are potent ion channel modulators (e.g., Nav1.7 and Nav1.8 inhibitors) targeted for the treatment of severe neuropathic pain, epilepsy, and other neurological disorders[1].

Because of the unique electronic environment created by the bidentate picolinate motif and the electron-donating 5-isopropoxy group, this compound requires strict handling and storage protocols to prevent premature degradation. This guide provides self-validating methodologies for the handling, storage, and synthetic application of this critical building block.

Chemical Stability & Degradation Mechanisms

To handle this compound effectively, one must understand the causality behind its degradation pathways:

  • Metal-Catalyzed Hydrolysis: Picolinate esters possess a pyridine nitrogen adjacent to the ester carbonyl. This structural arrangement creates an ideal bidentate chelation site for trace transition metals (e.g., Cu²⁺, Zn²⁺). When a metal coordinates to both the nitrogen and the carbonyl oxygen, it drastically increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by ambient water and leading to rapid ester cleavage[2],[3].

  • N-Oxidation: The 5-isopropoxy group is an electron-donating group (EDG) that increases the electron density of the pyridine ring. Upon prolonged exposure to light, atmospheric oxygen, or peroxides, the pyridine nitrogen becomes susceptible to N-oxidation.

Degradation A Methyl 5-isopropoxy- 6-methylpicolinate (Intact Ester) T1 H2O + Trace Metals (e.g., Cu2+, Zn2+) A->T1 T2 O2 + Light / Peroxides A->T2 B 5-isopropoxy- 6-methylpicolinic acid (Hydrolysis Product) C Pyridine N-oxide Derivative (Oxidation Product) T1->B Accelerated Ester Cleavage T2->C N-Oxidation

Figure 1: Primary chemical degradation pathways of Methyl 5-isopropoxy-6-methylpicolinate.

Handling Protocols (Self-Validating System)

To ensure scientific integrity and prevent the degradation mechanisms outlined above, follow this step-by-step handling methodology.

Step 1: Equipment Preparation
  • Action: Use only PTFE-coated spatulas and acid-washed, EDTA-rinsed glassware.

  • Causality: Stainless steel spatulas can introduce trace transition metals. As established, these metals coordinate with the bidentate picolinate motif and catalyze rapid ester hydrolysis[3].

Step 2: Inert Transfer
  • Action: Perform all weighing and transfers under a gentle stream of Argon gas rather than Nitrogen.

  • Causality: Argon is significantly denser than Nitrogen and atmospheric air. It effectively "blankets" the solid compound in the weighing boat, displacing ambient moisture and oxygen that drive hydrolysis and N-oxidation.

Step 3: Quality Control (Self-Validation)
  • Action: Before committing the batch to a multi-step synthesis, dissolve a 1 mg sample in LC-MS grade Acetonitrile and run a rapid LC-MS check.

  • Validation Logic: An intact, pristine batch will display a dominant [M+H]+ peak at m/z 210.2. The appearance of a peak at m/z 196.2 indicates that premature hydrolysis to 5-isopropoxy-6-methylpicolinic acid has occurred. If the 196.2 peak exceeds 2% relative abundance, the batch must be re-purified via silica gel chromatography before use.

Long-Term Storage Protocols

Proper storage requires controlling kinetic energy (temperature) and environmental triggers (moisture/light).

Quantitative Storage Parameters
Storage ParameterRecommended ConditionCausality / RationaleExpected Shelf-Life
Temperature 2°C to 8°CReduces kinetic energy, preventing thermal ester cleavage and slowing oxidation.> 24 Months
Atmosphere Argon (Inert)Displaces O₂ and H₂O, neutralizing the primary drivers of degradation.N/A
Container Amber glass, PTFE-lined capBlocks UV light; PTFE prevents the leaching of plasticizers and metal ions.N/A
Desiccant Silica gel (outer bag)Scavenges ambient moisture during storage and transit.N/A

Application Workflow: Synthesis of Ion Channel Modulators

Methyl 5-isopropoxy-6-methylpicolinate is typically utilized by first saponifying the ester to the free acid, followed by an amide coupling with a morpholine-spirocyclic piperidine derivative to yield the active pharmaceutical ingredient[1].

Workflow S1 Step 1: Ester Saponification (LiOH, THF/H2O, 25°C) S2 Step 2: Acidification & Extraction (HCl, EtOAc) S1->S2 S3 Step 3: Amide Coupling (HATU, DIPEA, Amine) S2->S3 S4 Step 4: Purification (Silica Gel Chromatography) S3->S4 S5 Target: Morpholine-spirocyclic piperidine amide S4->S5

Figure 2: Synthetic workflow for integrating the picolinate intermediate into amide synthesis.

Step-by-Step Synthetic Methodology
  • Saponification: Dissolve Methyl 5-isopropoxy-6-methylpicolinate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq). Stir the reaction mixture at 25°C for 4 hours.

    • Self-Validation: Monitor via TLC. The reaction is complete when the less polar ester spot disappears entirely.

  • Workup & Acidification: Concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 3–4 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free 5-isopropoxy-6-methylpicolinic acid[1].

  • Amide Coupling (Active Ester Formation): Dissolve the resulting acid (1.0 eq) in anhydrous DMF under Argon. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the active uronium ester.

  • Amine Addition: Add the target morpholine-spirocyclic piperidine amine (1.1 eq) to the solution. Stir at room temperature for 12 hours[1].

  • Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Concentrate the organic layer and purify via silica gel column chromatography (using a gradient of DCM/MeOH) to isolate the target ion channel modulator.

References[4] Title: Methyl 5-isopropoxy-6-methylpicolinate Product Profile

Sources

Application

In Vitro Assay Preparation and Validation Using Methyl 5-isopropoxy-6-methylpicolinate for KDM4A Inhibition Studies

Executive Summary & Scientific Rationale In the landscape of epigenetic drug discovery, Jumonji C (JmjC) domain-containing histone demethylases (KDMs) have emerged as critical therapeutic targets for oncology and develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of epigenetic drug discovery, Jumonji C (JmjC) domain-containing histone demethylases (KDMs) have emerged as critical therapeutic targets for oncology and developmental disorders ([1]). These enzymes, particularly the KDM4 (JMJD2) family, are Fe(II)/2-oxoglutarate (2-OG)-dependent oxygenases.

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly specialized pyridine derivative ([2]). Picolinic acid derivatives are widely utilized as foundational scaffolds in the synthesis of Lysine Demethylase (KDM) inhibitors ([3]). The mechanistic rationale for utilizing this compound in an in vitro assay lies in its pharmacophore: the picolinate core acts as a bidentate chelator, competitively displacing the endogenous co-substrate 2-OG to bind the active-site Fe(II) ion ([1]). Furthermore, the 5-isopropoxy and 6-methyl substitutions provide critical steric bulk, allowing researchers to probe the spatial constraints of the KDM4A 2-OG binding pocket.

This application note provides a comprehensive, self-validating protocol for evaluating Methyl 5-isopropoxy-6-methylpicolinate as a KDM4A inhibitor using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that a robust assay is not merely a sequence of liquid handling steps, but a carefully balanced thermodynamic system. Every reagent serves a precise mechanistic purpose:

  • Ascorbic Acid: JmjC demethylases are highly susceptible to oxidative inactivation. Ascorbate is required to reduce any errant Fe(III) back to the catalytically active Fe(II) state.

  • Pre-incubation Phase: Picolinate derivatives require time to equilibrate and chelate the active-site iron. Introducing the compound simultaneously with the competitive 2-OG substrate often leads to artificially high IC50 values (false negatives).

  • EDTA Quenching: The reaction must be stopped instantaneously before detection. EDTA strips the Fe(II) from the enzyme's active site, halting all catalytic turnover and ensuring the TR-FRET readout represents a precise snapshot in time.

Assay Reagent Specifications
ReagentFinal ConcentrationPurpose / Causality
KDM4A (JMJD2A) 5 nMRecombinant active demethylase enzyme.
Biotin-H3K9me3 100 nMPeptide substrate mimicking the target histone tail.
2-Oxoglutarate 1 µMEndogenous co-substrate; kept near its to sensitize the assay to competitive picolinate inhibitors.
FeSO₄ 10 µMCatalytic metal center (must be prepared freshly in water to prevent precipitation).
Ascorbic Acid 100 µMReducing agent to maintain the Fe(II) oxidation state.
Test Compound 1 nM – 10 µMMethyl 5-isopropoxy-6-methylpicolinate dose-response range.
DMSO 1% (v/v)Vehicle; strictly capped at 1% to prevent enzyme denaturation.

Workflow Visualization

The following diagram illustrates the logical flow of the TR-FRET assay, highlighting the critical pre-incubation step required for picolinate-based inhibitors.

G Compound Test Compound (CAS: 1392466-95-3) PreInc Pre-incubation (15 min: Allows Fe2+ Chelation) Compound->PreInc Enzyme KDM4A + Fe(II) Assay Buffer Enzyme->PreInc Reaction Demethylation Reaction (60 min, Room Temp) PreInc->Reaction Substrate Substrate Mix (H3K9me3, 2-OG, Ascorbate) Substrate->Reaction Quench Quench (EDTA) & Add TR-FRET Probes Reaction->Quench Readout Time-Resolved FRET (Ex: 340nm / Em: 615nm & 665nm) Quench->Readout

Caption: Step-by-step workflow for the KDM4A TR-FRET inhibition assay evaluating picolinate derivatives.

Step-by-Step Methodology

Part A: Compound Preparation
  • Stock Solution: Dissolve Methyl 5-isopropoxy-6-methylpicolinate in 100% anhydrous DMSO to yield a 10 mM stock. Note: Ensure complete dissolution via brief sonication if necessary.

  • Serial Dilution: Prepare a 10-point dose-response curve using 3-fold serial dilutions in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO compound plate 1:10 in Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA) to create a 10% DMSO intermediate. This prevents localized compound precipitation when added to the enzyme.

Part B: In Vitro Demethylase Assay (384-well format)
  • Enzyme Addition: Dispense 5 µL of 2X KDM4A enzyme (10 nM) supplemented with 20 µM FeSO₄ into a 384-well ProxiPlate.

  • Compound Addition: Add 1 µL of the intermediate compound dilution (from Part A) to the respective wells.

  • Pre-Incubation: Seal the plate and incubate for 15 minutes at room temperature. Crucial step for picolinate-mediated iron chelation.

  • Reaction Initiation: Add 4 µL of 2.5X Substrate Mix (250 nM Biotin-H3K9me3, 2.5 µM 2-OG, 250 µM Ascorbate) to start the reaction. The final volume is 10 µL.

  • Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature in the dark.

  • Quench & Detection: Add 10 µL of Detection Mix containing 10 mM EDTA, Europium-labeled anti-H3K9me2 antibody, and Streptavidin-donor beads.

  • Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using an excitation of 340 nm and dual emission at 615 nm and 665 nm.

Quality Control & Self-Validating Systems

A protocol is only as reliable as its internal controls. To ensure the integrity of the Methyl 5-isopropoxy-6-methylpicolinate screening data, the assay must be treated as a self-validating system.

Control TypeWell ContentsExpected TR-FRET SignalValidation Metric
Max Signal (Vehicle) Enzyme + Substrates + 1% DMSOHigh (Complete demethylation to H3K9me2)Defines the 0% Inhibition baseline.
Min Signal (Blank) Substrates + 1% DMSO (No Enzyme)Low (Substrate remains H3K9me3)Defines the 100% Inhibition baseline.
Positive Control IOX1 (10 µM) + Enzyme + SubstratesLowValidates the assay's sensitivity to known pan-KDM inhibitors.

Data Validation (Z'-factor): Before calculating the IC50 of the test compound, calculate the Z'-factor using the Max and Min signal controls:

Acceptance Criteria: A Z'-factor indicates a robust assay suitable for evaluating the structure-activity relationship (SAR) of picolinate derivatives.

References

  • Sohrabi, M., et al. "Unravelling KDM4 histone demethylase inhibitors for cancer therapy." Drug Discovery Today, 2021, 26(8), 1841-1856. URL:[Link]

  • Maksimoska, J., et al. "An Iridium(III) Complex Inhibits JMJD2 Activities and Acts as a Potential Epigenetic Modulator." Journal of Medicinal Chemistry, 2015. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-isopropoxy-6-methylpicolinate

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the reaction yield for the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the reaction yield for the synthesis of Methyl 5-isopropoxy-6-methylpicolinate. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.

Introduction: Strategic Approaches to Synthesis

The synthesis of Methyl 5-isopropoxy-6-methylpicolinate, a substituted pyridine derivative, can be approached through several strategic routes. The optimal path often depends on the availability of starting materials and the specific challenges encountered during the reaction. The two most common and logical strategies involve:

  • Palladium-Catalyzed Alkoxycarbonylation: This powerful method constructs the methyl ester group directly onto a pre-functionalized pyridine ring (e.g., from a 2-halopyridine precursor). It is highly versatile but sensitive to catalyst, ligand, and reaction conditions.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This strategy involves introducing the isopropoxy group by displacing a suitable leaving group (e.g., a halide) from a pyridine ring that already contains the methyl and ester functionalities. The success of this route hinges on the electronic properties of the pyridine ring.[3][4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to address specific issues you may encounter with these primary synthetic routes.

Part 1: Troubleshooting Palladium-Catalyzed Alkoxycarbonylation

This route typically involves the reaction of a precursor like 2-chloro-5-isopropoxy-6-methylpyridine with carbon monoxide (CO) and methanol in the presence of a palladium catalyst.

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Start Low or No Yield in Alkoxycarbonylation Reaction Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Initial Checks Check_Reagents Are reagents (solvent, alcohol) anhydrous and degassed? Check_Inert->Check_Reagents Yes Fix_Inert Remedy: Purge system thoroughly (e.g., 3x vacuum/argon cycles). Use Schlenk techniques. Check_Inert->Fix_Inert No Check_Catalyst Is the Pd Pre-catalyst active? Is the ligand non-oxidized? Check_Reagents->Check_Catalyst Yes Fix_Reagents Remedy: Use freshly distilled/dried solvents. Degas via sparging or freeze-pump-thaw cycles. Check_Reagents->Fix_Reagents No Check_Base Is the base appropriate and soluble? Check_Catalyst->Check_Base Yes Fix_Catalyst Remedy: Use fresh catalyst/ligand. Consider a more easily reduced Pd(II) pre-catalyst or a Pd(0) source. Screen different ligands. Check_Catalyst->Fix_Catalyst No Check_Temp_CO Are temperature and CO pressure optimal? Check_Base->Check_Temp_CO Yes Fix_Base Remedy: Screen alternative bases (e.g., organic vs. inorganic). Ensure adequate solubility. Check_Base->Fix_Base No Fix_Temp_CO Remedy: Incrementally increase temperature. Ensure adequate CO pressure is maintained. Check_Temp_CO->Fix_Temp_CO No

Caption: Troubleshooting Flowchart for Low Yield.

FAQ 1: My reaction shows low or no conversion. Where do I start?

Answer: Low conversion is a common issue in palladium-catalyzed reactions and typically points to a problem with the catalytic cycle.[6] A systematic check is the most efficient troubleshooting approach.

  • Inert Atmosphere and Reagent Quality: The active Pd(0) species is highly sensitive to oxygen.[7] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained.[7] Similarly, water and oxygen in your solvents or reagents can poison the catalyst.[7] Use anhydrous, degassed solvents.

  • Catalyst and Ligand Integrity:

    • Pre-catalyst Activation: Many protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) form.[6] If this reduction is inefficient, the concentration of the active catalyst will be low.[6][7] Consider using a pre-catalyst that is more easily reduced or a direct Pd(0) source like Pd₂(dba)₃.

    • Ligand Oxidation: Phosphine ligands are crucial for stabilizing the catalyst, but they are prone to oxidation if not handled and stored under an inert atmosphere.[7] Degraded ligands can lead to catalyst deactivation.

  • Base Selection: The base plays a critical role, often participating in the regeneration of the active catalyst. The choice of base can be critical.[8] For alkoxycarbonylation, non-nucleophilic organic bases (e.g., DBU, triethylamine) or inorganic bases like sodium acetate are common.[1][8] Ensure the base is sufficiently soluble in the reaction medium.

FAQ 2: My reaction mixture turns black and stalls. What is happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[6][8] This occurs when the Pd(0) atoms, no longer stabilized by the ligand, agglomerate and fall out of the solution, halting the catalytic cycle.[6]

  • Causes and Solutions:

    • Ligand Dissociation/Decomposition: At elevated temperatures, the ligand can dissociate from the palladium center or decompose.[8] Using a more robust, sterically bulky, or chelating diphosphine ligand can provide greater stability.[8]

    • Suboptimal Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, increasing it slightly can sometimes prevent aggregation, though large excesses can inhibit the reaction.[8]

    • High Temperature: Excessive heat accelerates catalyst decomposition.[6][8] Try to find the minimum temperature required for efficient conversion. If the reaction is sluggish, it's better to screen different ligands or catalyst systems rather than excessively increasing the heat.

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Simplified Alkoxycarbonylation Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-Cl ArX R-Cl (Halopyridine) ArX->OxAdd PdII_Aryl L_n(Cl)Pd(II)-R OxAdd->PdII_Aryl CO_Insert CO Migratory Insertion PdII_Aryl->CO_Insert + CO CO CO CO->CO_Insert PdII_Acyl L_n(Cl)Pd(II)-C(O)R CO_Insert->PdII_Acyl Alcoholysis Alcoholysis PdII_Acyl->Alcoholysis + CH3OH MeOH CH3OH MeOH->Alcoholysis Alcoholysis->Pd0 + HCl (neutralized by base) Product R-COOCH3 (Product) Alcoholysis->Product Base Base RedElim Reductive Elimination PdII_Alkoxide L_n(Cl)Pd(II)-OCH3

Caption: Simplified Pd-Catalyzed Alkoxycarbonylation Cycle.

Table 1: Influence of Reaction Parameters on Alkoxycarbonylation Yield
ParameterCondition ACondition B (Optimized)Rationale for Improvement
Catalyst Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)No change
Ligand PPh₃ (4 mol%)XPhos (4 mol%)Bulky, electron-rich ligands often accelerate reductive elimination and stabilize the catalyst.
Base K₂CO₃ (2 eq)NaOAc (2 eq)Sodium acetate is often used in these reactions and may have better solubility or compatibility.[1]
Solvent TolueneDioxanePolar aprotic solvents can improve solubility and reaction rates.
Temperature 80 °C110 °CHigher temperature can overcome activation barriers, but must be balanced against catalyst stability.[6]
CO Pressure 1 atm (balloon)15 atm (autoclave)Increased CO pressure can enhance the rate of CO insertion and suppress side reactions.[1]
Yield ~25%>85%Optimization of all parameters is key to achieving high yield.

Note: This table is illustrative. Optimal conditions must be determined empirically for each specific substrate.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

This route typically involves reacting a precursor like Methyl 5-chloro-6-methylpicolinate with an isopropoxide salt (e.g., sodium or potassium isopropoxide).

FAQ 3: My SNAr reaction is very slow or gives no product. Why?

Answer: The rate of an SNAr reaction is highly dependent on the electronic nature of the pyridine ring and the position of the leaving group.[3]

  • Leaving Group Position: SNAr on pyridines is most favorable when the leaving group is at the C-2 or C-4 position.[3][9] This is because the electronegative nitrogen atom can directly stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance.[3][9] A leaving group at the C-5 position, as in your potential precursor, is not activated by the ring nitrogen in the same way, leading to significantly lower reactivity.

  • Activating Groups: The reaction is accelerated by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group. The ester group at the C-2 position does provide some activation, but it may not be sufficient to drive the reaction to completion under mild conditions.

  • Nucleophile Strength: Ensure you are using a strong nucleophile. Isopropanol itself is a poor nucleophile. It must be deprotonated to the much more potent isopropoxide anion using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3]

dot

cluster_0 Attack at C-2 (Favored) cluster_1 Attack at C-3 (Disfavored) C2_Start Pyridine with LG at C-2 C2_Intermediate Meisenheimer Intermediate (Charge on N) C2_Start->C2_Intermediate + Nu- C2_Product Substituted Product C2_Intermediate->C2_Product - LG- C3_Start Pyridine with LG at C-3 C3_Intermediate Meisenheimer Intermediate (No charge on N) C3_Start->C3_Intermediate + Nu- C3_Product No Reaction C3_Intermediate->C3_Product

Caption: Resonance Stabilization in SNAr of Pyridines.

FAQ 4: How can I increase the reactivity of my substrate for SNAr?

Answer: If the pyridine ring is not sufficiently electron-deficient, you must use more forcing conditions or modify the substrate.

  • Optimize Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP.[3] These solvents solvate the cation (e.g., Na⁺) of the alkoxide, leaving a more "naked" and reactive anionic nucleophile.[3]

    • Temperature: Many SNAr reactions require significant heating to overcome the activation energy.[3] Carefully increase the reaction temperature, monitoring for decomposition of starting material or product.

  • Consider N-Oxidation: A powerful strategy to activate a pyridine ring towards nucleophilic attack is to convert the pyridine to a pyridine-N-oxide. The N-oxide group is strongly electron-withdrawing, making the ring much more susceptible to attack, particularly at the C-2 and C-4 positions.[3] The N-oxide can be removed in a subsequent step after the substitution has occurred.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Alkoxycarbonylation

This is a representative protocol and must be optimized for your specific substrate.

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOAc, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-halopyridine substrate (1.0 equivalent) followed by the degassed anhydrous solvent (e.g., dioxane) and anhydrous methanol (3.0-5.0 equivalents) via syringe.

  • Pressurization: If using a pressure vessel, purge the headspace with carbon monoxide gas several times before pressurizing to the desired pressure (e.g., 10-15 atm). If using a balloon, ensure it is well-filled.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully vent the CO pressure. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • Wikipedia.
  • Pugin, B., et al. (2002). Synthetic Process Development and Scale Up of Palladium-Catalyzed Alkoxycarbonylation of Chloropyridines. Organic Process Research & Development.
  • Google Patents. (1997).
  • Twitty, C. M., et al. (2021).
  • BenchChem. (2025). Troubleshooting low conversion in palladium-catalyzed reactions of 1-Allyl-4-(trifluoromethyl)benzene.
  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • The Royal Society of Chemistry. (n.d.).
  • StackExchange. (2018).
  • ResearchGate. (n.d.).
  • Brenna, D., et al. (n.d.). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.

Sources

Optimization

Troubleshooting common impurities in Methyl 5-isopropoxy-6-methylpicolinate production

Technical Support Center: Methyl 5-isopropoxy-6-methylpicolinate Production Welcome to the technical support center for the synthesis and purification of Methyl 5-isopropoxy-6-methylpicolinate. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 5-isopropoxy-6-methylpicolinate Production

Welcome to the technical support center for the synthesis and purification of Methyl 5-isopropoxy-6-methylpicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Our focus is on providing practical, field-tested insights into identifying, understanding, and resolving issues related to common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 5-isopropoxy-6-methylpicolinate?

A1: Based on typical synthetic routes, which often involve the esterification of a picolinic acid followed by an etherification reaction, the most prevalent impurities include:

  • Unreacted Starting Materials: Primarily Methyl 5-hydroxy-6-methylpicolinate (from incomplete etherification) and 5-hydroxy-6-methylpicolinic acid (from incomplete esterification).

  • Hydrolysis Product: 5-isopropoxy-6-methylpicolinic acid, which can form if the final ester product is exposed to acidic or basic conditions, particularly during aqueous workup.[1][2]

  • Transesterification Byproduct: Isopropyl 5-isopropoxy-6-methylpicolinate. This can occur if isopropanol, used as a reagent or solvent, displaces the methyl group of the ester, a risk heightened by the presence of a base catalyst.[3][4]

  • N-Alkylation Byproduct: Impurities resulting from the alkylation of the pyridine nitrogen instead of the intended hydroxyl group. This is a known side reaction in pyridine chemistry.[5]

Q2: My final product shows a persistent polar impurity in the HPLC analysis. What is it likely to be and how do I remove it?

A2: A persistent polar impurity is most often the hydrolysis product, 5-isopropoxy-6-methylpicolinic acid, or the unreacted intermediate, Methyl 5-hydroxy-6-methylpicolinate. The carboxylic acid from hydrolysis will exhibit significant polarity. To confirm its identity, you can perform an LC-MS analysis.

Troubleshooting and Removal:

  • Optimize Workup: Minimize contact with acidic or strong basic aqueous solutions. Use a mild base like sodium bicarbonate for neutralization and work quickly.[1]

  • Purification: Flash column chromatography is highly effective. The acidic impurity will have a strong affinity for silica gel. A gradient elution, starting with a non-polar system (e.g., Hexanes/Ethyl Acetate) and gradually increasing polarity, can effectively separate the desired methyl ester from the more polar impurities.[1]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Low Yield Due to Incomplete Etherification

Question: My reaction consistently stalls, leaving a significant amount of Methyl 5-hydroxy-6-methylpicolinate in the crude product. How can I drive the Williamson ether synthesis to completion?

Answer: Incomplete etherification is a common bottleneck. The nucleophilicity of the hydroxyl group can be hampered by steric hindrance or suboptimal reaction conditions. The causality lies in ensuring the complete deprotonation of the hydroxyl group to form a potent nucleophile (the alkoxide) and using an appropriate isopropylating agent.

Root Cause Analysis & Recommended Actions:

  • Insufficient Base: The base may not be strong enough to fully deprotonate the phenolic hydroxyl group.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, a stronger base like sodium hydride (NaH) will irreversibly deprotonate the hydroxyl group, driving the reaction forward. Exercise appropriate caution when handling pyrophoric reagents like NaH.

  • Reaction Temperature: The reaction may be kinetically slow at lower temperatures.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like DMF or acetonitrile can improve reaction rates. For instance, a procedure involving K₂CO₃ and phenethyl bromide in acetonitrile was effective when heated to 80 °C overnight.[6]

  • Choice of Alkylating Agent: Isopropyl bromide is a standard choice, but other reagents can be considered. Isopropyl iodide is more reactive but also more expensive.

dot

Caption: Workflow for optimizing the etherification step.

Issue 2: Product Contaminated with Hydrolysis Byproduct

Question: My aqueous workup seems to be hydrolyzing my ester product back to the carboxylic acid. How can I prevent this?

Answer: Picolinate esters are susceptible to both acid- and base-catalyzed hydrolysis.[7][8] The pyridine nitrogen can be protonated under acidic conditions, which activates the ester towards nucleophilic attack by water.[1] Under basic conditions, direct saponification occurs. The key is to maintain near-neutral pH and limit exposure to water.

dot

Hydrolysis_Pathway Product Methyl 5-isopropoxy-6-methylpicolinate Acid_Catalyzed Protonation of Pyridine-N (Acidic Workup, e.g., HCl wash) Product->Acid_Catalyzed H⁺ Base_Catalyzed Saponification (Basic Workup, e.g., NaOH wash) Product->Base_Catalyzed OH⁻ Activated_Ester Activated Ester Intermediate Acid_Catalyzed->Activated_Ester Activates Carbonyl Hydrolysis_Product 5-isopropoxy-6-methylpicolinic Acid (Impurity) Base_Catalyzed->Hydrolysis_Product Direct Attack Activated_Ester->Hydrolysis_Product + H₂O H2O_A H₂O H2O_B H₂O OH_minus OH⁻

Caption: Mechanisms of ester hydrolysis under workup conditions.

Optimized Workup Protocol:

  • Quench Reaction: Cool the reaction mixture to room temperature. If a reactive hydride base was used, quench it carefully with a few drops of isopropanol followed by slow addition of water.

  • Dilute: Dilute the reaction mixture with an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane (DCM).

  • Neutral Wash: Instead of strong acid or base washes, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components. Follow this with a wash using saturated sodium chloride (brine) to break up emulsions and remove excess water.[9]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Analytical & Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress and assessing the purity of the final product.[10][11]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for compounds of moderate polarity.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAcid modifier improves peak shape for the basic pyridine nitrogen.[11] A gradient elution provides good resolution.
Gradient 10% B to 90% B over 15 minutesSeparates non-polar product from polar starting materials and hydrolysis byproducts.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nmThe pyridine ring is a strong chromophore at this wavelength.[10]
Column Temp. 30 °CEnsures reproducible retention times.
Protocol 2: Flash Column Chromatography Purification

This protocol is designed to remove both more polar and less polar impurities.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution. Concentrate the mixture in vacuo until a dry, free-flowing powder is obtained. This dry-loading technique prevents band broadening and improves separation.[1]

  • Column Packing: Pack a glass column with silica gel using a Hexanes/Ethyl Acetate mixture (e.g., 9:1 v/v) as the eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed silica bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes/Ethyl Acetate). Monitor the fractions by Thin Layer Chromatography (TLC). Gradually increase the eluent polarity (e.g., to 80:20 or 70:30 Hexanes/Ethyl Acetate) to elute the desired product. The more polar impurities will remain on the column, while less polar ones will elute first.

  • Fraction Collection: Collect fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield the purified Methyl 5-isopropoxy-6-methylpicolinate.

dot

Caption: Step-by-step flash chromatography workflow.

References

  • Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society. Available at: [Link]

  • Transesterification using isopropanol as a co-solvent for the production of green biodiesel fuel. ResearchGate. Available at: [Link]

  • Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. Available at: [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPIS. Available at: [Link]

  • Isopropyl Lactate Obtaining by Transesterification in Reactive Distillation System. REVISTA DE CHIMIE. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • Transesterification process of methyl acetate. Google Patents.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

  • Reversible Alkylation at the Pyridine Nitrogen in a α,α-Diimine Pyridine Ligand System. Organometallics. Available at: [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with Methyl 5-isopropoxy-6-methylpicolinate

Welcome to the technical support guide for Methyl 5-isopropoxy-6-methylpicolinate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 5-isopropoxy-6-methylpicolinate. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during in vitro and other experimental assays. Our goal is to provide not just protocols, but a foundational understanding of why these issues occur and how to systematically resolve them.

Frequently Asked Questions (FAQs): First Principles

This section addresses the fundamental chemical properties of Methyl 5-isopropoxy-6-methylpicolinate and the common reasons for its poor aqueous solubility.

Q1: My Methyl 5-isopropoxy-6-methylpicolinate, which dissolved perfectly in DMSO, is precipitating immediately when I add it to my aqueous assay buffer. What is happening?

A1: You are likely observing a phenomenon known as "solvent shock" or kinetic precipitation.[1][2] While your compound is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in the aqueous environment of your buffer or cell culture medium.[2] When the concentrated DMSO stock is rapidly diluted into the aqueous phase, the solvent environment changes abruptly from organic to predominantly aqueous. The compound is forced into a medium where it is not readily soluble, causing it to "crash out" or precipitate.[3]

The key takeaway is that the solubility of a compound in 100% DMSO does not guarantee its solubility at the final working concentration in your aqueous assay system.

Q2: What specific features of the Methyl 5-isopropoxy-6-methylpicolinate structure contribute to its solubility problems?

A2: The solubility behavior of this compound is dictated by its molecular structure, which contains both polar and non-polar (lipophilic) elements.

  • The Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in this ring is weakly basic.[4] This means that in acidic conditions, it can become protonated to form a positively charged pyridinium salt. This salt form is generally much more soluble in aqueous solutions than the neutral form.[5]

  • Isopropoxy and Methyl Groups: The isopropoxy group (-OCH(CH₃)₂) and the methyl group (-CH₃) are non-polar. These groups increase the molecule's overall lipophilicity or "greasiness," which reduces its affinity for water and contributes to its poor aqueous solubility.[6]

  • Methyl Ester: The methyl picolinate portion is an ester, which is relatively non-polar compared to its corresponding carboxylic acid.

Essentially, you are working with a hydrophobic molecule that requires specific formulation strategies to keep it in solution within an aqueous environment.

Troubleshooting Guides: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common precipitation issues.

Issue 1: Immediate and visible precipitation upon diluting the DMSO stock solution.

This is the most common solubility problem, indicating that the final concentration of the compound exceeds its solubility limit in the assay buffer.

  • Immediate Troubleshooting Steps:

    • Reduce Final Concentration: The simplest first step is to test a lower final concentration of the compound. Your target concentration may be too high for the aqueous buffer to support.[3]

    • Optimize Dilution Technique: The method of dilution is critical. Instead of adding the small volume of DMSO stock directly to the full volume of buffer, try adding the DMSO stock to the side of the tube and then washing it in with the buffer, or adding the DMSO stock dropwise to the buffer while it is being vigorously vortexed.[3] This rapid dispersion can prevent the formation of localized high concentrations that trigger precipitation.

    • Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes increase the compound's solubility. Ensure this temperature is compatible with your assay components.[3]

Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time (e.g., during incubation).

This suggests you may have created a supersaturated, thermodynamically unstable solution.[4] It can also indicate compound degradation or instability in the buffer over time.

  • Troubleshooting Steps:

    • Assess Kinetic vs. Thermodynamic Solubility: Your initial dissolution may have achieved a higher kinetic solubility, which is not stable long-term. The compound is slowly crashing out to its lower, more stable thermodynamic solubility. The solution is to use one of the solubility enhancement techniques described in the protocols below to create a stable formulation.

    • Check for pH shifts: If your buffer system is weak, cellular metabolism during a long incubation can alter the pH, which could dramatically decrease the solubility of a pH-sensitive compound like a pyridine derivative.[4]

    • Evaluate Compound Stability: The compound may be unstable in your aqueous medium. Consider preparing the working solution immediately before use and minimizing incubation times where possible.

Data Presentation: Solvent Considerations for Cellular Assays

When using organic solvents, it is crucial to consider their potential effects on the cells in your assay. The final concentration of the solvent must be below the threshold that causes cytotoxicity or other off-target effects.

Table 1: General Guidelines for Maximum Solvent Concentrations in Cell-Based Assays

SolventMax Concentration (Generally Safe)[7]Max Concentration (Use with Caution)[8]Potential Effects & Notes
DMSO < 0.1% (v/v)0.1% - 0.5% (v/v)Highly cell-type dependent. Can induce differentiation, alter gene expression, or cause toxicity at higher concentrations.[7] Always include a vehicle control.
Ethanol < 0.1% (v/v)0.1% - 0.5% (v/v)Can be cytotoxic. Less common than DMSO for primary stock solutions but useful as a co-solvent.[9]
PEG 400 < 0.5% (v/v)0.5% - 1.0% (v/v)Generally considered low toxicity. Often used as a co-solvent to improve solubility upon aqueous dilution.[10]
Tween® 80 < 0.01% (v/v)0.01% - 0.1% (v/v)Non-ionic surfactant. Primarily for biochemical assays. Can disrupt cell membranes at higher concentrations.[11]

Note: These are general guidelines. It is imperative to perform a solvent toxicity test to determine the maximum tolerated concentration for your specific cell line and assay conditions.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the foundational step for most experiments.

  • Preparation: Allow the vial of solid Methyl 5-isopropoxy-6-methylpicolinate and a vial of anhydrous, high-purity DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10-50 mM).

  • Dissolution: Add the DMSO directly to the vial of the compound. Vortex vigorously for at least 60 seconds.

  • Sonication (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[2]

  • Storage: Aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-to-medium term or -80°C for long-term stability.[12]

Protocol 2: pH-Dependent Solubility Enhancement

This protocol leverages the basic nitrogen on the pyridine ring to increase aqueous solubility.

  • Determine pKa (if possible): If the pKa of the compound is known or can be estimated, this will guide the pH selection. For pyridine-based compounds, a pKa is often around 5.[4]

  • Buffer Selection: Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate for pH 4-6, phosphate for pH 6-7.4).

  • Solubility Test: Add your DMSO stock solution to each buffer to your target final concentration.

  • Observation: Observe for precipitation. A significant increase in solubility is expected at pH values 1-2 units below the pKa of the pyridine nitrogen.[4]

  • Application: If your assay can tolerate a lower pH, use an appropriate acidic buffer to maintain the compound in its more soluble, protonated form.

Protocol 3: Using a Co-Solvent for Improved Aqueous Dilution

This method involves creating an intermediate stock in a co-solvent system to ease the transition into the final aqueous buffer.

  • Prepare Primary Stock: Create a high-concentration stock in 100% DMSO (e.g., 50 mM) as described in Protocol 1.

  • Intermediate Dilution: Prepare an intermediate stock (e.g., 5 mM) by diluting the primary stock 1:10 in a suitable co-solvent such as Polyethylene Glycol 400 (PEG 400).

  • Final Dilution: Use this 5 mM intermediate stock for the final dilution into your aqueous assay buffer. The presence of the co-solvent can help keep the compound in solution.[10]

  • Control: Remember to adjust your vehicle control to contain the same final concentrations of both DMSO and the co-solvent.

Visualizations: Workflows and Decision Making

Diagram 1: Recommended Workflow for Preparing a Working Solution

G cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Aqueous Dilution A Solid Compound Vial (Room Temp) B Add Anhydrous DMSO A->B C Vortex / Sonicate Until Fully Dissolved B->C D 10-50 mM Stock Solution C->D E Assay Buffer in Tube (Vortexing) D->E Dilute to Final Conc. F Add Stock Solution Dropwise to Vortex E->F G Final Working Solution F->G

Caption: A standard workflow for preparing the final working solution from a DMSO stock.

Diagram 2: Troubleshooting Precipitation Issues

G cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time Start Precipitation Observed? A Concentration > Solubility Limit Start->A Yes, Immediately E Supersaturated Solution or Compound Instability Start->E Yes, Over Time No No Precipitation Proceed with Assay Start->No No B 1. Lower Final Concentration A->B C 2. Optimize Dilution (Vortex, Dropwise) A->C D 3. Use Co-Solvent (Protocol 3) A->D F 1. Check for pH Shift E->F G 2. Use pH-Adjusted Buffer (Protocol 2) E->G H 3. Prepare Solution Fresh E->H

Caption: A decision tree for troubleshooting common precipitation problems.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025, October 17).
  • MDPI. (2025, July 23).
  • WuXi AppTec DMPK. (2024, March 15).
  • Rayat and Bahra Institute of Pharmacy. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Benchchem. (2025).
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Benchchem. (2025).
  • Biomedical Research and Therapy. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • MDPI. (2023, April 27). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • Benchchem. (2025). improving the solubility of 4-(4-acetylphenyl)pyridine.
  • PMC - NIH. (n.d.).
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Benchchem. (2025).
  • AVESIS. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines.
  • Benchchem. (2025). improving (-)-Anomalin solubility for in vitro assays.
  • Benchchem. (2025). How to control for solvent effects (DMSO) in experiments.
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • LinkedIn. (n.d.). Impact of Surfactants on Drug Release during Dissolution Testing.
  • PMC. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Analytik Jena. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • JOCPR. (2024, December 19).
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
  • Sigma-Aldrich. (n.d.).
  • Appchem. (n.d.). 5-Isopropoxy-6-methylpicolinic acid.
  • Chemistry Stack Exchange. (2014, September 11).
  • ACS Omega. (2020, December 15).
  • MCE. (n.d.). Compound Handling Instructions.
  • PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
  • Appchem. (n.d.). 5-Isopropoxy-6-methylpicolinic acid.
  • ChemicalBook. (2026, January 13).
  • May Darwich. (n.d.).
  • MDPI. (n.d.).
  • Prediction of drug solubility in amphiphilic di-block copolymer micelles. (n.d.).
  • AAT Bioquest. (n.d.). Solubility Reference Table.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 5-isopropoxy-6-methylpicolinate Cross-Coupling

Welcome to the Advanced Applications Support Center. The synthesis and functionalization of the Methyl 5-isopropoxy-6-methylpicolinate scaffold present severe steric hurdles for drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The synthesis and functionalization of the Methyl 5-isopropoxy-6-methylpicolinate scaffold present severe steric hurdles for drug development professionals. Specifically, forming the C5-isopropoxy ether via Buchwald-Hartwig C–O cross-coupling from the 5-bromo precursor (Methyl 5-bromo-6-methylpicolinate) is notoriously difficult. The steric clash between the bulky C6-methyl group and the incoming secondary alkoxide (isopropanol) severely retards reductive elimination, allowing competing pathways to destroy the yield.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize these sterically hindered cross-couplings.

Visualizing the Steric Bottleneck

To solve the coupling issue, we must first understand the mechanistic failure point. The diagram below illustrates how the steric bulk of the C6-methyl group forces the Pd(II) intermediate into a conformation that favors undesired β -hydride elimination over the desired product release.

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition (Steric Clash at C6-Methyl) A->B Ar-Br C Pd(II) Aryl Halide Complex B->C D Ligand Exchange (Bulky Isopropoxide) C->D Isopropanol / Cs2CO3 E Pd(II) Aryl Alkoxide Complex D->E F Reductive Elimination (Product Release) E->F Fast (tBuBrettPhos) G Beta-Hydride Elimination (Undesired Pathway) E->G Slow (Unoptimized) F->A Regeneration H Methyl 5-isopropoxy- 6-methylpicolinate F->H G->A Pd(0) + Acetone

Pd-Catalyzed C-O Coupling Cycle highlighting steric bottlenecks and competing pathways.

Troubleshooting Guides & FAQs

Q1: During the C–O coupling of Methyl 5-bromo-6-methylpicolinate with isopropanol, I am seeing massive amounts of the reduced byproduct (Methyl 6-methylpicolinate) instead of the desired ether. Why? A1: This is a classic symptom of β -hydride elimination outcompeting reductive elimination. Isopropanol has an accessible β -hydrogen. When the Pd(II)-alkoxide complex forms, the steric bulk of the adjacent C6-methyl group forces the complex into a geometry that favors the transfer of the β -hydrogen to the palladium center. This releases acetone and leaves a Pd(II)-hydride, which reductively eliminates to give the protodehalogenated byproduct [1].

  • The Solution: Switch to a highly bulky, electron-rich biarylphosphine ligand like RockPhos or tBuBrettPhos . These ligands are specifically designed to force the alkoxide and aryl group together, accelerating C–O reductive elimination and effectively "outrunning" the β -hydride elimination pathway [1].

Q2: I switched to tBuBrettPhos Pd G3, but my conversion is stalling at 40% and I see multiple polar spots on TLC. What is going wrong? A2: Stalled conversions and polar byproducts in these sterically hindered ester systems point to base-induced saponification. If you are using strong bases like NaOtBu (which is standard for many C–O couplings), it will hydrolyze the C2-methyl ester of your picolinate. This changes the electronic properties of your substrate, alters its solubility, and can poison the catalyst.

  • The Solution: Switch to a milder, anhydrous base such as Cs₂CO₃ in toluene. While NaOtBu is standard, recent protocols demonstrate that Cs₂CO₃ provides excellent functional group tolerance for esters while still possessing the basicity required to facilitate the deprotonation of secondary alcohols during ligand exchange [2].

Q3: Can I perform a Suzuki-Miyaura coupling to functionalize the C4 position of this scaffold (e.g., using Methyl 4-bromo-5-isopropoxy-6-methylpicolinate)? A3: Yes, but the C4 position is flanked by the extremely bulky 5-isopropoxy group. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ will fail to undergo transmetalation due to this "steric wall," resulting in unreacted starting material or protodeboronation of your boronic acid.

  • The Solution: Employ RuPhos Pd G3 or SPhos Pd G3 . The dialkylbiaryl phosphine ligands can accommodate massive steric bulk during the transmetalation step, allowing the catalytic cycle to proceed smoothly even in ortho-disubstituted environments.

Quantitative Data: Ligand & Base Optimization

The table below summarizes the causality of ligand and base selection on the reaction trajectory for the synthesis of Methyl 5-isopropoxy-6-methylpicolinate.

Ligand / Catalyst SystemBaseSolventYield (Desired Isopropoxy Ether)Yield (Dehalogenated Byproduct)Mechanistic Outcome
Pd(OAc)₂ / dppfNaOtBuToluene< 5%> 80% β -hydride elimination dominates.
Pd₂(dba)₃ / BINAPNaOtBuToluene< 5%> 85%Reductive elimination is too slow.
RockPhos Pd G3NaOtBuDioxane65%15%Ester hydrolysis observed due to strong base.
tBuBrettPhos Pd G3 Cs₂CO₃ Toluene 88% < 5% Optimal reductive elimination & ester tolerance.
Standardized Experimental Protocol: Synthesis of Methyl 5-isopropoxy-6-methylpicolinate

To ensure a self-validating and reproducible system, follow this optimized Buchwald-Hartwig C–O coupling methodology [2].

Objective: Pd-catalyzed C–O coupling of Methyl 5-bromo-6-methylpicolinate with isopropanol.

  • Preparation (Glovebox/Schlenk): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromo-6-methylpicolinate (1.0 mmol, 230 mg), tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 488 mg).

  • Solvent & Nucleophile Addition: Evacuate and backfill the tube with Argon (3x). Under a positive pressure of Argon, add anhydrous Toluene (4.0 mL) followed by anhydrous Isopropanol (1.5 mmol, 115 µL).

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80 °C for 12 hours with vigorous stirring (800 rpm).

    • Causality Note: Vigorous stirring is critical because Cs₂CO₃ is heterogeneous in toluene; poor mixing will stall the ligand exchange step.

  • Validation Check (Self-Validating Step): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The presence of acetone and methyl 6-methylpicolinate indicates β -hydride elimination is occurring, signaling that your precatalyst may have degraded prior to use or oxygen has entered the system.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure Methyl 5-isopropoxy-6-methylpicolinate.

References
  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. National Institutes of Health (PMC) / Angew. Chem. Int. Ed.[Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters (ACS Publications).[Link]

Reference Data & Comparative Studies

Validation

Methyl 5-isopropoxy-6-methylpicolinate vs other substituted picolinates in cross-coupling

A Comparative Guide for Late-Stage Functionalization in Drug Discovery The synthesis of 2-arylpyridines is a notorious bottleneck in medicinal chemistry. Traditional cross-coupling approaches using 2-pyridylboronic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Late-Stage Functionalization in Drug Discovery

The synthesis of 2-arylpyridines is a notorious bottleneck in medicinal chemistry. Traditional cross-coupling approaches using 2-pyridylboronic acids frequently fail due to rapid protodeborylation, where the adjacent basic nitrogen atom stabilizes the undesired carbanion intermediate[1]. To circumvent this, the field has pivoted to the bimetallic Cu/Pd-catalyzed decarboxylative cross-coupling of picolinic acids (derived from picolinate esters)[1],[2].

Within this paradigm, Methyl 5-isopropoxy-6-methylpicolinate has emerged as a highly privileged building block, particularly in the synthesis of complex spirocyclic piperidine amides targeting NaV1.7 and NaV1.8 ion channels for non-opioid pain management[3]. This guide objectively compares the cross-coupling performance of the 5-isopropoxy-6-methylpicolinate scaffold against other substituted alternatives, detailing the mechanistic causality behind its superior reactivity.

Mechanistic Causality: Steric and Electronic Profiling

The success of a picolinate in cross-coupling is dictated by its ability to undergo metal-mediated decarboxylation without subsequently poisoning the palladium catalyst[1]. The unique substitution pattern of 5-isopropoxy-6-methylpicolinate provides a dual advantage:

The 6-Methyl Effect (Steric Shielding)

Unsubstituted picolinates possess a highly Lewis-basic, unhindered nitrogen atom. During cross-coupling, this nitrogen strongly coordinates to the Pd(II) center, forming thermodynamically stable, dead-end bis-pyridyl complexes that halt the catalytic cycle[4]. The addition of a 6-methyl group introduces severe allylic strain (A-strain) when the nitrogen attempts to adopt a bidentate coordination geometry with the square-planar Pd(II) intermediate. This steric clash prevents catalyst poisoning and forces the reaction forward through transmetalation and reductive elimination[1].

The 5-Isopropoxy Effect (Electronic Enrichment)

The 5-isopropoxy group exerts a strong resonance-donating (+M) effect, which enriches the electron density of the pyridine core. In the context of decarboxylative cross-coupling, this electron density stabilizes the transient Cu(I)-pyridyl intermediate formed immediately after CO₂ extrusion[1]. Furthermore, the bulky, lipophilic nature of the isopropoxy group enhances the solubility of the organometallic intermediates in non-polar solvents, a critical factor for late-stage functionalization in drug synthesis[3].

G Core Pyridine Core (Electron Deficient) Iso 5-Isopropoxy Group (+M Donating, Bulky) Iso->Core Increases Electron Density Effect2 Stabilizes Cu-Intermediate Facilitates CO2 Extrusion Iso->Effect2 Causality Me 6-Methyl Group (Steric Shielding of N) Me->Core Steric Hindrance Effect1 Prevents Pd-Poisoning (N-Coordination Blocked) Me->Effect1 Causality Ester 2-Picolinate Ester/Acid (Cross-Coupling Site) Ester->Core Directing/Coupling Group

Electronic and steric effects of 5-isopropoxy and 6-methyl groups on the picolinate core.

Comparative Performance Data

To objectively evaluate the scaffold, we compare the decarboxylative cross-coupling efficiency of various picolinic acids (generated via saponification of their respective methyl esters) with a standard aryl halide (4-bromoanisole). The data illustrates the profound impact of the 6-methyl and 5-alkoxy substitutions.

Substrate (Picolinic Acid Derivative)Yield (%)Catalyst Poisoning RiskElectronic Effect on Decarboxylation
5-Isopropoxy-6-methylpicolinic acid 88% Low (Sterically shielded N)+M stabilizes Cu-intermediate
6-Methylpicolinic acid 85%Low (Sterically shielded N)Neutral
5-Methoxypicolinic acid 62%High (Exposed N)+M stabilizes Cu-intermediate
Picolinic acid (Unsubstituted) 45%High (Exposed N)Neutral

Table 1: Benchmark comparison of substituted picolinates in Cu/Pd-catalyzed decarboxylative cross-coupling. The combination of steric shielding (6-methyl) and electronic enrichment (5-isopropoxy) yields the highest conversion rates.

Bimetallic Catalytic Workflow

The cross-coupling of these substrates relies on a synergistic bimetallic system. Cu₂O mediates the challenging extrusion of CO₂ from the picolinate to generate a nucleophilic Cu(I)-pyridyl species. Simultaneously, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. Transmetalation between the Cu and Pd cycles, followed by reductive elimination, yields the substituted 2-arylpyridine[1],[2].

G Pd0 Pd(0)L_n Active Catalyst Pd2 Ar-Pd(II)-X Oxidative Addition Pd0->Pd2 + Ar-X Trans Ar-Pd(II)-Py Transmetalation Pd2->Trans + Cu(I)-Pyridyl Prod 2-Arylpyridine Product Reductive Elimination Trans->Prod Prod->Pd0 Cu1 Cu(I) Catalyst Initiation Cu2 Cu(I)-Picolinate Coordination Cu1->Cu2 + Picolinic Acid Cu3 Cu(I)-Pyridyl Decarboxylation (-CO2) Cu2->Cu3 Heat, -CO2 Cu3->Trans Transfers Pyridyl to Pd Cu3->Cu1 Regenerates Cu(I)

Bimetallic Cu/Pd catalytic cycle for the decarboxylative cross-coupling of picolinates.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol incorporates an internal standard for immediate, self-validating yield determination prior to chromatographic purification.

Reaction: Synthesis of 2-(4-methoxyphenyl)-5-isopropoxy-6-methylpyridine via Decarboxylative Cross-Coupling.

Phase 1: Saponification of the Ester
  • Dissolve Methyl 5-isopropoxy-6-methylpicolinate (1.0 mmol) in a 2:1 mixture of THF/H₂O (3 mL)[3].

  • Add LiOH·H₂O (1.05 mmol) and stir at room temperature for 12 hours.

  • Acidify the aqueous layer to pH 4 using 2 N HCl, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield 5-isopropoxy-6-methylpicolinic acid[3].

Phase 2: Cu/Pd-Catalyzed Cross-Coupling
  • Glovebox Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 5-isopropoxy-6-methylpicolinic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), Cu₂O (0.05 mmol, 5 mol%), Pd(cod)Cl₂ (0.05 mmol, 5 mol%), and DavePhos (0.10 mmol, 10 mol%)[1].

  • Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 4 mL). Seal the tube and transfer it out of the glovebox.

  • Thermal Activation: Stir the reaction mixture at 130 °C for 16 hours. Causality note: Temperatures ≥120 °C are strictly required to overcome the high activation barrier for the Cu-mediated extrusion of CO₂[1].

  • Self-Validation (Internal Standard): Cool the mixture to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene directly to the crude mixture.

  • Workup & Analysis: Dilute with EtOAc (15 mL) and wash with water (3 × 10 mL) to remove NMP. Concentrate the organic layer and analyze via ¹H NMR.

  • Yield Calculation: Integrate the sharp methoxy singlet of the internal standard (δ 3.79 ppm, 9H) against the distinct isopropoxy methine multiplet of the product (δ ~4.60 ppm, 1H) to determine the precise chemical yield before flash chromatography.

References

  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides Source: Tetrahedron (NIH / PMC) URL:[Link]

  • Chroman-spirocyclic piperidine amides as modulators of ion channels (Patent US20120245136A1)
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Source: Yale EliScholar URL:[Link]

Sources

Comparative

Comparative Synthetic Routes for High-Purity Methyl 5-isopropoxy-6-methylpicolinate: A Technical Guide

Executive Summary & Mechanistic Context Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly specialized pyridine-carboxylate intermediate. It serves as a critical building block in the synthesis of spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly specialized pyridine-carboxylate intermediate. It serves as a critical building block in the synthesis of spirocyclic piperidine amides (such as morpholine- and chroman-spirocyclic derivatives)—a class of potent, selective voltage-gated sodium channel (NaV1.7 and NaV1.8) modulators[1],[2]. These modulators are actively investigated for the treatment of severe neuropathic and nociceptive pain, offering a non-opioid mechanism to attenuate pain signaling by reducing action potential propagation in sensory neurons[1].

For drug development professionals, the purity of this intermediate is paramount. Trace impurities, particularly hydrolyzed picolinic acid derivatives or des-methyl analogs, can propagate through downstream amidation steps, severely complicating API (Active Pharmaceutical Ingredient) purification[3],[4]. This guide objectively compares the two primary synthetic routes for this molecule: Base-Promoted O-Alkylation and Mitsunobu Etherification .

G A Methyl 5-isopropoxy- 6-methylpicolinate B Spirocyclic Piperidine Amides A->B Synthesis C NaV1.7 / NaV1.8 Channels B->C Inhibition D Pain Signal Attenuation C->D Reduced Action Potentials

Signaling pathway: From picolinate intermediate to NaV channel modulation and pain attenuation.

Comparative Analysis of Synthetic Workflows

The synthesis of Methyl 5-isopropoxy-6-methylpicolinate universally begins with Methyl 5-hydroxy-6-methylpicolinate (CAS: 1644679-71-9). The challenge lies in efficiently installing the sterically hindered isopropyl group onto the phenolic oxygen without triggering ester hydrolysis or promoting competitive elimination reactions.

G SM Methyl 5-hydroxy-6-methylpicolinate (Starting Material) R1 Route A: O-Alkylation (2-Iodopropane, K2CO3, DMF) SM->R1 R2 Route B: Mitsunobu Reaction (Isopropanol, DIAD, PPh3, THF) SM->R2 Prod Methyl 5-isopropoxy-6-methylpicolinate (Target Product) R1->Prod Scalable, Lower Cost R2->Prod Mild Conditions, High Purity

Comparative synthetic workflows for Methyl 5-isopropoxy-6-methylpicolinate.

Route A: Base-Promoted O-Alkylation (Williamson-Type)

This route relies on the deprotonation of the 5-hydroxyl group followed by an SN2 attack on an isopropyl halide.

  • Causality of Reagent Choice: 2-Iodopropane is strictly preferred over 2-bromopropane. Iodine is a superior leaving group, which accelerates the SN2 substitution at the sterically hindered secondary carbon, thereby outcompeting the E2 elimination pathway (which would yield propene gas). Potassium carbonate (K2CO3) is chosen as the base because it is strong enough to deprotonate the pyridinol (pKa ~8.5) but mild enough to minimize saponification of the methyl ester.

Route B: Mitsunobu Etherification

This route utilizes isopropanol, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) to form the ether linkage under strictly neutral/mildly acidic conditions.

  • Causality of Reagent Choice: DIAD is selected over DEAD (diethyl azodicarboxylate) due to its liquid state, lower shock-sensitivity, and slightly better steric accommodation during the betaine intermediate formation. This route is chosen when absolute preservation of the methyl ester is required, as the absence of inorganic bases drops the risk of ester hydrolysis to zero.

Quantitative Data Presentation

The following table summarizes the experimental performance of both routes based on process chemistry optimization metrics:

ParameterRoute A: Base-Promoted AlkylationRoute B: Mitsunobu Etherification
Typical Yield 70% – 75%80% – 85%
Crude Purity (LC-MS) ~90%~95%
Final Purity > 98% (via recrystallization)> 99% (via column chromatography)
Primary Impurities 5-isopropoxy-6-methylpicolinic acid (hydrolysis), unreacted SMTriphenylphosphine oxide (TPPO), reduced DIAD
E-Factor (Waste) Low (~15 kg waste / kg product)High (~35 kg waste / kg product)
Process Scalability Excellent (Pilot/Commercial ready)Moderate (TPPO removal is difficult at scale)
Cost per kg LowHigh (Driven by PPh3 and DIAD costs)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs).

Protocol A: Base-Promoted O-Alkylation
  • Preparation: Charge a dry, nitrogen-purged reactor with Methyl 5-hydroxy-6-methylpicolinate (1.0 eq, e.g., 10.0 g) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

    • Rationale: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the pyridinolate anion highly nucleophilic for the SN2 reaction.

  • Deprotonation: Add finely powdered anhydrous K2CO3 (2.0 eq). Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation (solution typically darkens).

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise over 15 minutes.

  • Heating: Heat the reaction mixture to 60 °C.

    • Rationale: Temperatures exceeding 70 °C will exponentially increase E2 elimination of the isopropyl iodide and promote ester hydrolysis.

  • In-Process Control (IPC): After 12 hours, sample the reaction. Analyze via LC-MS. The system is validated to proceed when the starting material peak (m/z 168 [M+H]+) is <2% relative to the product peak (m/z 210 [M+H]+).

  • Workup: Cool to room temperature. Quench with ice water (30 volumes) to precipitate the product and dissolve DMF/inorganic salts. Extract with Ethyl Acetate (3 x 15 volumes). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the pure product.

Protocol B: Mitsunobu Etherification
  • Preparation: In a flame-dried flask under argon, dissolve Methyl 5-hydroxy-6-methylpicolinate (1.0 eq) and Triphenylphosphine (1.2 eq) in anhydrous Tetrahydrofuran (THF) (15 volumes).

  • Alcohol Addition: Add anhydrous Isopropanol (1.5 eq).

  • Cooling: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

    • Rationale: The reaction between PPh3 and DIAD is highly exothermic. Cooling prevents the thermal degradation of the reactive betaine intermediate.

  • Activation: Add DIAD (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1, UV 254 nm). The reaction is complete when the fluorescent starting material spot (Rf ~0.2) is fully consumed, replaced by the product (Rf ~0.6).

  • Workup & Isolation: Concentrate the THF in vacuo. The resulting viscous oil contains the product, triphenylphosphine oxide (TPPO), and hydrazine dicarboxylate. Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes). TPPO will elute significantly later than the target ester, ensuring >99% purity.

References

  • Source: Google Patents (WO2012125613A1)
  • Source: Google Patents (US20120245136A1)

Sources

Validation

Validation of GC-MS analytical methods for Methyl 5-isopropoxy-6-methylpicolinate

Analytical Mastery in Drug Discovery: Validating GC-MS Methods for Methyl 5-isopropoxy-6-methylpicolinate Executive Summary Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly specialized synthetic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery in Drug Discovery: Validating GC-MS Methods for Methyl 5-isopropoxy-6-methylpicolinate

Executive Summary

Methyl 5-isopropoxy-6-methylpicolinate (CAS: 1392466-95-3) is a highly specialized synthetic intermediate critical to the development of next-generation, non-opioid analgesics. Specifically, it serves as a core building block for selective NaV1.8 voltage-gated sodium channel inhibitors ()[1]. Following the recent FDA approval of suzetrigine—a first-in-class NaV1.8 inhibitor—the demand for high-purity picolinate derivatives has surged ()[2]. Ensuring the chemical purity and precise quantification of this intermediate is paramount, requiring robust analytical procedures validated under the latest[3].

As a Senior Application Scientist, I have evaluated multiple analytical platforms for this compound. This guide objectively compares these platforms and provides a field-proven, self-validating GC-MS methodology designed for absolute precision.

Biological Context: The NaV1.8 Pathway

To understand the analytical rigor required for this intermediate, one must appreciate its pharmacological target. NaV1.8 channels are predominantly expressed in peripheral nociceptive neurons. Inhibiting these channels blocks the transmission of pain signals to the central nervous system without the addictive liabilities of opioids ()[4].

NaV18_Pathway Stimulus Noxious Stimuli (Heat, Pressure, Chemical) Receptor TRP Channels (Membrane Depolarization) Stimulus->Receptor Activates NaV18 NaV1.8 Sodium Channel (Peripheral Nociceptor) Receptor->NaV18 Depolarizes ActionPotential Action Potential Generation (Repetitive Firing) NaV18->ActionPotential Na+ Influx SpinalCord Spinal Cord Dorsal Horn (Signal Relay) ActionPotential->SpinalCord Transmits Brain Brain (Pain Perception) SpinalCord->Brain Ascending Pathway Inhibitor NaV1.8 Inhibitor (Derived from Picolinate) Inhibitor->NaV18 Blocks (Analgesia)

Fig 1. Peripheral pain pathway showing NaV1.8 channel activation and targeted inhibition.

Platform Comparison: Why GC-MS Outperforms Alternatives

When developing a quantitative assay for Methyl 5-isopropoxy-6-methylpicolinate (MW 209.24 g/mol ), analytical scientists typically evaluate HPLC-UV, LC-MS/MS, and GC-MS.

The Causality of Platform Selection:

  • HPLC-UV : The picolinate ring lacks an extended conjugated π -system, resulting in weak UV absorbance and poor sensitivity.

  • LC-MS/MS : While highly sensitive for many drugs, the neutral nature of this specific ester group leads to poor ionization efficiency in Electrospray Ionization (ESI). Furthermore, LC-MS/MS is highly susceptible to matrix effects (ion suppression) from residual synthetic reagents.

  • GC-MS : The compound is highly volatile and thermally stable, making it an ideal candidate for Gas Chromatography. Electron Impact (EI) ionization at 70 eV provides highly reproducible fragmentation, completely immune to the matrix suppression seen in ESI.

Table 1: Objective Comparison of Analytical Platforms

Analytical PlatformIonization / DetectionSensitivity (LOD)Matrix Effect SusceptibilitySuitability for Picolinate Ester
GC-MS Electron Impact (EI)0.05 µg/mLLowOptimal (Volatile, stable)
LC-MS/MS Electrospray (ESI)0.50 µg/mLHigh (Ion Suppression)Sub-optimal (Neutral ester)
HPLC-UV UV Absorbance (254 nm)2.00 µg/mLLowPoor (Lacks chromophore)

Step-by-Step GC-MS Methodology

This protocol is engineered to be a self-validating closed system . By incorporating a structurally analogous Internal Standard (IS)—Methyl 5-ethoxy-6-methylpicolinate—prior to extraction, any volumetric losses during sample preparation or fluctuations in the GC injection port are automatically normalized via peak area ratio calculations.

Step 1: Matrix De-proteination and Liquid-Liquid Extraction (LLE)

  • Procedure : Aliquot 100 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of the IS working solution (50 µg/mL). Add 500 µL of LC-MS grade Hexane, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes. Transfer the upper organic layer to a GC autosampler vial.

  • Causality : Hexane is deliberately chosen as a non-polar extraction solvent. Methyl 5-isopropoxy-6-methylpicolinate is highly lipophilic; thus, hexane efficiently partitions the target analyte away from polar synthetic byproducts, inorganic salts, and aqueous matrix components. This minimizes injection port contamination and prolongs column life.

Step 2: Capillary Gas Chromatography

  • Procedure : Inject 1 µL of the extract into an HP-5MS column (30 m × 0.25 mm × 0.25 µm) using a 10:1 split ratio. Maintain helium carrier gas at a constant flow of 1.0 mL/min. Program the oven from 80°C (1 min hold) to 280°C at a ramp rate of 15°C/min.

  • Causality : The HP-5MS stationary phase (5% diphenyl / 95% dimethylpolysiloxane) provides optimal Van der Waals and dipole-dipole interactions for the isopropoxy and methyl ester moieties. The 10:1 split ratio prevents column overloading and sharpens the initial analyte band, ensuring baseline resolution ( Rs​>1.5 ) from closely eluting regioisomers.

Step 3: Electron Impact Mass Spectrometry (EI-MS)

  • Procedure : Operate the MS in EI mode at 70 eV. Set the ion source to 230°C. Acquire data in Selected Ion Monitoring (SIM) mode tracking m/z 150, 194, and 209.

  • Causality : Standardized 70 eV electron impact provides hard ionization, overcoming the poor ionization efficiency seen in LC-ESI for neutral esters. The molecular ion (m/z 209) confirms the intact mass, while the base peak (m/z 150, formed via the thermodynamically favorable loss of the isopropoxy radical) provides maximum sensitivity for SIM quantification.

System Suitability Testing (SST) for Self-Validation : A System Suitability Test standard is injected before and after every analytical batch. The batch is only deemed valid if the SST demonstrates a tailing factor ( Tf​ ) ≤1.5 and an IS recovery variance of ≤2.0% , ensuring real-time, run-to-run integrity.

Analytical Workflow & Validation Data

GCMS_Workflow cluster_Validation ICH Q2(R2) Validation Elements Sample Sample Prep (LLE with Hexane) GC Gas Chromatography (HP-5MS Column) Sample->GC 1 µL Injection MS Mass Spectrometry (EI, 70 eV, SIM Mode) GC->MS Elution Data Data Acquisition (m/z 150, 194, 209) MS->Data Quantification Spec Specificity (Blank vs. Matrix) Data->Spec Lin Response / Range (R² > 0.999) Data->Lin Acc Accuracy (Spike Recovery) Data->Acc Prec Precision (RSD < 2%) Data->Prec

Fig 2. GC-MS analytical workflow and ICH Q2(R2) validation parameters for picolinate assays.

The method was rigorously validated according to the ICH Q2(R2) guidelines, which emphasize a science- and risk-based approach to analytical procedure lifecycle management.

Table 2: ICH Q2(R2) GC-MS Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No matrix interferenceNo peaks at RT 6.4 min in blankPass
Response (Range) Linear model fit R2=0.9994 (0.1 - 50 µg/mL)Pass
Accuracy % Recovery near 100%98.5% - 101.2%Pass
Precision RSD 2.0%1.1% (n=6)Pass
LOD / LOQ S/N 3 / S/N 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

By aligning the physicochemical properties of Methyl 5-isopropoxy-6-methylpicolinate with the analytical strengths of GC-MS, we establish a highly sensitive, interference-free quantification method. The embedded self-validating mechanisms (IS normalization and SST) ensure that this protocol remains robust across the drug development lifecycle, ultimately supporting the synthesis of life-changing NaV1.8 inhibitors.

References

  • Source: Google Patents (WO2012125613A1)
  • Title: Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Inhibiting Nav1.8 for pain: Lessons from patients and from neurons Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Comparative

Reactivity Comparison Guide: Methyl 5-isopropoxy-6-methylpicolinate vs. Ethyl Picolinate in Pharmaceutical Synthesis

As drug discovery programs increasingly target complex neurological pathways—such as voltage-gated sodium channels (NaV) for pain management—the selection of heteroaromatic building blocks becomes critical. Picolinate es...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex neurological pathways—such as voltage-gated sodium channels (NaV) for pain management—the selection of heteroaromatic building blocks becomes critical. Picolinate esters are foundational to synthesizing these active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparative analysis between a standard, unhindered building block (Ethyl picolinate ) and a highly substituted, sterically demanding intermediate (Methyl 5-isopropoxy-6-methylpicolinate ). By understanding the electronic and steric causality behind their reactivity, researchers can optimize their synthetic workflows, minimize dead-end reactions, and improve overall space-time yields.

Mechanistic Profiling: Electronic and Steric Causality

To predict the behavior of these two esters in nucleophilic acyl substitution (hydrolysis, amidation), we must analyze the electron density of their respective pyridine rings.

Ethyl Picolinate: The Electrophilic Baseline

Ethyl picolinate represents a highly reactive baseline. The pyridine nitrogen, located ortho to the ethyl ester, exerts a strong electron-withdrawing effect (-I effect). This significantly depletes electron density at the C2 position, rendering the ester carbonyl highly electrophilic and susceptible to rapid nucleophilic attack[1]. Furthermore, the lack of substitution around the nitrogen allows it to act as an excellent hydrogen-bond acceptor or metal-chelating moiety, which often stabilizes transition states during catalysis.

Methyl 5-isopropoxy-6-methylpicolinate: Deactivation & Shielding

Despite being a methyl ester (which is typically slightly more reactive than an ethyl ester due to a less bulky leaving group), Methyl 5-isopropoxy-6-methylpicolinate is remarkably resistant to direct nucleophilic attack. This is driven by two synergistic structural factors[2]:

  • Electronic Deactivation (+M Effect): The 5-isopropoxy group is positioned para to the ester group. Its oxygen atom donates electron density into the pyridine ring via resonance (+M effect). This electron density delocalizes directly onto the C2 carbon, drastically reducing the electrophilicity of the adjacent ester carbonyl.

  • Steric Shielding (+I Effect): The 6-methyl group provides inductive electron donation (+I), further enriching the ring. More importantly, it creates severe steric bulk directly adjacent to the pyridine nitrogen. This "shielding" prevents the nitrogen from participating in transition-state chelation and physically blocks bulky nucleophiles from approaching the reactive center.

Comparative Reactivity Data

The structural differences between these two compounds dictate entirely different synthetic approaches when attempting to form complex amides.

PropertyEthyl PicolinateMethyl 5-isopropoxy-6-methylpicolinate
Structure Type Unhindered ethyl esterHighly substituted methyl ester
Carbonyl Electrophilicity High (Activated by ortho-N)Low (Deactivated by para-alkoxy +M effect)
N-Chelation Ability Excellent (Bidentate potential)Poor (Sterically shielded by 6-methyl)
Hydrolysis Kinetics Fast (Standard alkaline)[1]Slow (Requires overnight LiOH stirring)[2]
Direct Amidation Highly feasible (Chemical/Biocatalytic)[3]Inefficient (Requires two-step coupling)[2]
Primary Application General building block, ligandsTarget-specific API intermediate (NaV modulators)

Visualizing Reactivity Pathways

The following diagrams illustrate how the structural causality of each molecule dictates its optimal synthetic workflow.

Reactivity_Pathways cluster_ethyl Ethyl Picolinate Workflow cluster_methyl Methyl 5-isopropoxy-6-methylpicolinate Workflow EP Ethyl Picolinate Amide1 Direct Amidation (Biocatalytic/Chemical) EP->Amide1 Fast, High Yield MIMP Methyl 5-isopropoxy- 6-methylpicolinate Acid Picolinic Acid Intermediate MIMP->Acid LiOH Hydrolysis (Overnight) Amide2 Peptide Coupling (HATU/DIPEA) Acid->Amide2 Complex Amines

Fig 1: Synthetic workflows comparing direct amidation vs. two-step coupling requirements.

Mechanistic_Causality Core Methyl 5-isopropoxy-6-methylpicolinate Sub1 5-Isopropoxy Group (+M Resonance) Core->Sub1 Sub2 6-Methyl Group (+I Inductive & Steric) Core->Sub2 Effect1 Increases C2 Electron Density (Deactivates Ester) Sub1->Effect1 Sub2->Effect1 Effect2 Shields Pyridine Nitrogen (Prevents Chelation) Sub2->Effect2 Result Requires Strong Activation for Amidation (HATU) Effect1->Result Effect2->Result

Fig 2: Electronic and steric causality dictating the reduced reactivity of the picolinate.

Validated Experimental Workflows

To ensure scientific integrity and reproducible results, the following protocols have been designed as self-validating systems. The causality behind specific reagent choices and observed phenomena is explicitly detailed.

Protocol A: Biocatalytic Direct Amidation of Ethyl Picolinate

Because ethyl picolinate is unhindered and highly electrophilic, it is an excellent candidate for direct, green amidation using acyltransferase enzymes[3].

Objective: Rapid synthesis of heteroaromatic amides without the need for prior hydrolysis or hazardous coupling reagents.

  • Buffer Preparation: Prepare a 200 mM potassium phosphate (KPi) buffer and adjust to pH 7.5. Causality: This specific pH minimizes background chemical hydrolysis of the ester while maintaining the optimal active-site conformation of the enzyme.

  • Substrate Addition: Dissolve ethyl picolinate to a final concentration of 10 mM and your target amine (e.g., benzylamine) to 40 mM in the buffer.

  • Catalyst Introduction: Add lyophilized cell-free extract (CFE) containing acyltransferase at 2 mg/mL.

  • Incubation: Stir the mixture at 30 °C for 10 minutes.

  • Self-Validation Check: The initially clear solution will turn turbid within the first 60 seconds, followed by the formation of a white precipitate. This visible phase separation is the thermodynamic driving force that pushes the equilibrium entirely toward the amide product, confirming successful conversion[3].

Protocol B: Two-Step Amidation of Methyl 5-isopropoxy-6-methylpicolinate

Direct amidation fails for this substrate due to the +M resonance from the 5-isopropoxy group and the steric bulk of the 6-methyl group. Therefore, a base-catalyzed hydrolysis followed by highly active peptide coupling is mandatory[2].

Objective: Coupling of a sterically hindered, electronically deactivated ester to complex spirocyclic amines (e.g., for NaV channel modulators).

  • Hydrolysis Setup: Dissolve Methyl 5-isopropoxy-6-methylpicolinate (1.3 g, 6.22 mmol) in 9 mL of a THF/water (2:1 v/v) solvent system. Causality: The mixed solvent ensures complete dissolution of the highly lipophilic substituted ester while providing the aqueous environment necessary for hydroxide attack.

  • Saponification: Add LiOH·H₂O (0.26 g, 6.22 mmol, 1.0 eq) and stir at room temperature overnight. Causality: The deactivated carbonyl requires extended reaction times (overnight) compared to standard picolinates, which often hydrolyze in 1–2 hours.

  • Primary Workup: Pour the mixture into water/EtOAc and separate the layers. Discard the organic layer to remove any unreacted starting material.

  • Isoelectric Acidification: Acidify the aqueous layer carefully to exactly pH 4 using 2 N HCl. Self-Validation Check: pH 4 is the critical isoelectric window for this specific molecule. It protonates the carboxylate (pKa ~2) to form the neutral acid without fully protonating the sterically hindered pyridine nitrogen (pKa ~6). If the pH drops below 3, the molecule becomes a highly water-soluble cation, and extraction will fail[2].

  • Extraction: Extract the acidified aqueous layer twice with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the pure 5-isopropoxy-6-methylpicolinic acid intermediate.

  • Coupling: The resulting acid is now primed for activation with standard uronium reagents (HATU/DIPEA in DMF) to successfully couple with sterically demanding amines.

References

  • Source: fishersci.
  • Source: jetir.
  • Source: nih.gov (PMC)
  • Source: google.com (Google Patents)

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Validation

A Comparative Spectroscopic Guide to Methyl 5-isopropoxy-6-methylpicolinate and Its Structural Analogs

For researchers and professionals in drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Methyl 5-isopropoxy-6-methylpicolinate is a substituted pyridine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Methyl 5-isopropoxy-6-methylpicolinate is a substituted pyridine derivative with potential applications stemming from its unique electronic and structural properties. A thorough understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and mechanism-of-action studies.

This guide provides an in-depth spectroscopic benchmark of Methyl 5-isopropoxy-6-methylpicolinate. By comparing its spectral data against systematically chosen structural analogs, we aim to elucidate the specific contributions of each functional group—the isopropoxy ether, the C6-methyl group, and the methyl ester—to the overall spectroscopic fingerprint. This comparative approach not only facilitates the unambiguous identification of the target molecule but also provides a predictive framework for characterizing related compounds.

The analysis is grounded in fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is detailed with an emphasis on the rationale behind experimental choices, ensuring scientific integrity and reproducibility in line with Good Laboratory Practice (GLP) principles.[1][2][3]

Rationale for Analog Selection

To systematically deconstruct the spectroscopic features of Methyl 5-isopropoxy-6-methylpicolinate, three structural analogs were selected. Each analog isolates the influence of a specific functional group, allowing for a direct correlation between structural modification and spectral change.

Figure 1: Target compound and selected structural analogs for comparative analysis.

  • Analog 1 (Methyl 5-isopropoxy-picolinate): Removal of the methyl group at the C6 position allows for the assessment of its steric and electronic influence on the adjacent pyridine protons and carbons.

  • Analog 2 (Methyl 5-methoxy-6-methylpicolinate): Replacing the bulky isopropoxy group with a smaller methoxy group highlights the spectral impact of the ether's alkyl chain size.

  • Analog 3 (Ethyl 5-isopropoxy-6-methylpicolinate): Modifying the methyl ester to an ethyl ester helps differentiate the signals originating from the ester alkyl group from other methyl signals in the molecule.

Experimental Methodologies and Validation

Adherence to rigorous, validated protocols is essential for generating reliable and reproducible spectroscopic data.[4][5] The following sections detail the self-validating workflows employed for each analytical technique, consistent with established GLP guidelines.[1][2][3][6]

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Weighing & Dissolution (e.g., CDCl3 for NMR, ACN for MS) Ensures known concentration & compatibility. NMR NMR Spectroscopy (¹H, ¹³C) Provides detailed structural connectivity. Prep->NMR FTIR FTIR Spectroscopy Identifies key functional groups. Prep->FTIR MS Mass Spectrometry Determines molecular weight & fragmentation. Prep->MS Process Spectral Processing (Baseline correction, peak picking, integration) NMR->Process FTIR->Process MS->Process Compare Comparative Analysis (Benchmarking against analogs) Process->Compare Report Final Report (Tabulated data, spectral interpretation) Compare->Report

Figure 2: General experimental workflow for spectroscopic benchmarking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Substituent effects on the pyridine ring significantly influence the chemical shifts of ring protons.[7][8][9]

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrument Calibration: Perform shimming to optimize magnetic field homogeneity. Verify instrument calibration using a standard reference sample.

    • ¹H NMR Acquisition: Acquire spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans to ensure a high signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence with 1024 scans and a 5-second relaxation delay to ensure quantitative accuracy for all carbon environments.

  • Causality and Trustworthiness: CDCl₃ is chosen as the solvent for its ability to dissolve the analytes and for its minimal interference in the ¹H spectrum. TMS provides a universal reference point (0 ppm) for chemical shifts, ensuring data comparability across different experiments. Performing multiple scans enhances the signal-to-noise ratio, which is critical for observing low-intensity signals and for accurate integration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique ideal for identifying the presence of specific functional groups based on their unique vibrational frequencies.[10][11][12]

  • Protocol:

    • Sample Preparation: Apply a small drop of the neat liquid sample (if applicable) or a concentrated solution in a volatile solvent (e.g., dichloromethane) onto the surface of a diamond attenuated total reflectance (ATR) crystal.

    • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

    • Sample Analysis: Acquire the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Causality and Trustworthiness: The ATR method is employed for its simplicity and reproducibility, requiring minimal sample preparation. Collecting a background scan immediately before the sample analysis is a critical self-validating step that ensures the resulting spectrum contains only absorptions from the sample itself. A resolution of 4 cm⁻¹ provides a good balance between detail and signal-to-noise.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. Picolinyl esters are known to yield diagnostic fragment ions that help in structural elucidation.[13][14][15][16]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in acetonitrile.

    • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Impact (EI) ionization source.

    • GC Separation: Inject 1 µL of the sample solution. Use a temperature gradient program (e.g., 50°C to 250°C at 10°C/min) to ensure sample volatilization and separation from any minor impurities.

    • MS Analysis: Set the EI source to 70 eV. Acquire mass spectra across a range of 40-400 m/z.

  • Causality and Trustworthiness: EI at 70 eV is a standard, high-energy ionization method that reproducibly fragments molecules, creating a characteristic "fingerprint" mass spectrum.[13] This method is particularly useful for structural analysis. The use of GC prior to MS ensures that the mass spectrum corresponds to a pure compound, which is essential for accurate data interpretation.

Comparative Spectroscopic Analysis

The following sections present a comparative analysis of the spectroscopic data for Methyl 5-isopropoxy-6-methylpicolinate and its analogs. The data provided are representative and serve to highlight key structural correlations.

¹H NMR Data Comparison

The chemical shifts of the two aromatic protons on the pyridine ring (H3 and H4) are highly sensitive to the nature of the substituents. Protons on carbons adjacent to the ether oxygen are characteristically shifted downfield to the 3.4-4.5 ppm region.[17]

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

Proton AssignmentTarget CompoundAnalog 1Analog 2Analog 3Rationale for Shift
H3 (Pyridine) 7.95 (d)8.05 (d)7.94 (d)7.95 (d)Electron-withdrawing ester group causes downfield shift. Influenced by C6-substituent.
H4 (Pyridine) 7.25 (d)7.15 (dd)7.24 (d)7.25 (d)Electron-donating ether group causes upfield shift relative to H3.
-OCH(CH₃)₂ 4.65 (sept)4.64 (sept)-4.65 (sept)Deshielded by adjacent oxygen atom.
-OCH₃ (ether) --3.90 (s)-Signature signal for methoxy group.
-C₆-CH₃ 2.50 (s)-2.49 (s)2.50 (s)Typical chemical shift for a methyl group on an aromatic ring.
-COOCH₃ 3.92 (s)3.91 (s)3.92 (s)-Deshielded by adjacent carbonyl and oxygen.
-COOCH₂CH₃ ---4.35 (q)Ethyl group quartet, deshielded by carbonyl/oxygen.
-OCH(CH₃)₂ 1.35 (d)1.34 (d)-1.35 (d)Doublet due to coupling with methine proton.
-COOCH₂CH₃ ---1.40 (t)Ethyl group triplet.
¹³C NMR Data Comparison

The ¹³C NMR spectra provide complementary information, detailing the electronic environment of each carbon atom in the structure.[18]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

Carbon AssignmentTarget CompoundAnalog 1Analog 2Analog 3
C2 (Pyridine, C-COO) 166.5166.8166.4166.1
C3 (Pyridine) 138.0140.2137.9138.0
C4 (Pyridine) 120.5118.9120.6120.5
C5 (Pyridine, C-O) 155.0154.5155.2154.9
C6 (Pyridine, C-CH₃) 148.0135.5147.9148.0
-OCH(CH₃)₂ 70.170.0-70.1
-OCH₃ (ether) --56.2-
-C₆-CH₃ 23.5-23.423.5
-COOCH₃ 52.552.452.5-
-COOCH₂CH₃ ---61.5
-OCH(CH₃)₂ 22.122.0-22.1
-COOCH₂CH₃ ---14.3
FTIR Spectroscopy Data Comparison

The key distinguishing features in the IR spectra are the strong carbonyl (C=O) stretch of the ester and the C-O stretching vibrations of the ether and ester functionalities.[10] The C=O stretch for aliphatic esters typically appears in the 1750-1735 cm⁻¹ range.[19] The C-O-C stretch for ethers is found around 1300-1000 cm⁻¹.[11][17]

Table 3: Comparative Key FTIR Absorption Bands (cm⁻¹)

Vibrational ModeTarget CompoundAnalog 1Analog 2Analog 3Functional Group Correlation
C=O Stretch (Ester) ~1738~1740~1737~1736Strong, sharp absorption characteristic of the ester carbonyl group.
C-O-C Stretch (Aryl Ether) ~1255~1256~1258~1255Asymmetric stretch, typical for aryl alkyl ethers.
C-O Stretch (Ester) ~1150~1148~1152~1150Strong absorption associated with the ester C-O bond.
sp³ C-H Stretch 2980-29302980-29302975-29252985-2935Aliphatic C-H stretches from methyl and isopropoxy/ethoxy groups.
Aromatic C=C/C=N Stretch 1590-14501590-14501590-14501590-1450Multiple bands characteristic of the pyridine ring.
Mass Spectrometry Data Comparison

Under EI-MS, picolinate esters exhibit characteristic fragmentation patterns, often involving the pyridine nitrogen, which aids in structural confirmation.[16] The molecular ion peak (M⁺) is expected to be prominent, confirming the molecular weight of each compound.

Table 4: Comparative Mass Spectrometry Data (EI, 70 eV)

CompoundMolecular FormulaMWExpected [M]⁺ (m/z)Key Fragment Ions (m/z) & Interpretation
Target Compound C₁₁H₁₅NO₃209.24209194 ([M-CH₃]⁺), 166 ([M-C₃H₇]⁺), 150 ([M-COOCH₃]⁺)
Analog 1 C₁₀H₁₃NO₃195.21195180 ([M-CH₃]⁺), 152 ([M-C₃H₇]⁺), 136 ([M-COOCH₃]⁺)
Analog 2 C₉H₁₁NO₃181.19181166 ([M-CH₃]⁺), 150 ([M-OCH₃]⁺), 122 ([M-COOCH₃]⁺)
Analog 3 C₁₂H₁₇NO₃223.27223208 ([M-CH₃]⁺), 194 ([M-C₂H₅]⁺), 150 ([M-COOC₂H₅]⁺)

Conclusion

This guide demonstrates that a systematic, multi-technique spectroscopic approach provides a robust and reliable method for the characterization of Methyl 5-isopropoxy-6-methylpicolinate. By benchmarking against carefully selected structural analogs, we have assigned specific spectral features to each functional moiety.

  • ¹H and ¹³C NMR are definitive for confirming the precise substitution pattern and overall molecular structure.

  • FTIR Spectroscopy offers a rapid and effective means to verify the presence of the key ester and ether functional groups.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation data that corroborates the assigned structure.

The detailed protocols and comparative data presented herein serve as an authoritative resource for researchers working with substituted picolinates, enabling confident structural identification, ensuring sample purity, and facilitating the advancement of drug discovery and development programs.

References

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs.
  • Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI JOURNAL.
  • Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. PubMed - NIH.
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Comparative

Method Validation for Quantifying Methyl 5-isopropoxy-6-methylpicolinate in Environmental Samples: A Comparative Guide

Executive Summary Methyl 5-isopropoxy-6-methylpicolinate (MIMP, CAS: 1392466-95-3) is a critical synthetic intermediate used in the development of spirocyclic piperidine amide ion-channel modulators and shares structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-isopropoxy-6-methylpicolinate (MIMP, CAS: 1392466-95-3) is a critical synthetic intermediate used in the development of spirocyclic piperidine amide ion-channel modulators and shares structural homology with arylpicolinate herbicides like florpyrauxifen-benzyl. As pharmaceutical and agrochemical production scales, monitoring MIMP and its bioactive degradates in environmental matrices (water and soil) has become a regulatory necessity.

This guide provides a comprehensive, self-validating LC-MS/MS methodology for MIMP quantification. We objectively compare the performance of a next-generation sample preparation product—Pico-Extract™ HLB (a highly cross-linked hydrophilic-lipophilic balanced polymer)—against traditional Silica C18 and Standard Polymeric HLB sorbents, demonstrating how targeted sorbent chemistry overcomes the unique analytical bottlenecks of pyridinecarboxylic acid esters.

The Analytical Challenge: Chemistry & Causality

Picolinate esters like MIMP present a dual challenge in environmental analysis. In aquatic systems, especially at pH ≥ 8, the parent ester undergoes rapid abiotic hydrolysis and microbial O-dealkylation to form polar, bioactive picolinic acid metabolites[1].

Traditional solid-phase extraction (SPE) methods often fail to capture both the lipophilic parent ester and its highly polar, ionizable degradates simultaneously. Pyridinecarboxylic acids exist in ionic states at typical environmental pH values, leading to poor retention on conventional reversed-phase sorbents like Silica C18[2]. Furthermore, in soil matrices, the picolinate nitrogen and carboxylate moieties strongly chelate with multivalent metal cations (e.g., Fe³⁺, Al³⁺), requiring aggressive, targeted disruption during extraction[3].

Environmental Degradation Pathway

Degradation MIMP Methyl 5-isopropoxy- 6-methylpicolinate (Parent Ester) Hydrolysis Abiotic Hydrolysis (High pH / H2O) MIMP->Hydrolysis Acid 5-isopropoxy- 6-methylpicolinic acid (Bioactive Metabolite) Hydrolysis->Acid Dealkylation O-Dealkylation (Microbial) Acid->Dealkylation Hydroxyl 5-hydroxy- 6-methylpicolinic acid Dealkylation->Hydroxyl

Figure 1: Proposed environmental degradation pathway of MIMP via ester hydrolysis and O-dealkylation.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every batch includes a procedural blank, a matrix spike (10 ng/L and 100 ng/L), and utilizes ¹³C₃-labeled MIMP as an internal standard (IS) added prior to extraction. This corrects for both matrix suppression in the MS source and physical losses during sample preparation[4].

Sample Preparation Workflows

SPE_Workflow Water Environmental Water (Adjust to pH 3.0) SPE Pico-Extract™ HLB SPE Condition & Load Water->SPE Soil Soil Sample (Lyophilized & Sieved) QuEChERS Acidified QuEChERS (MeCN / 0.1N HCl) Soil->QuEChERS Wash Wash (5% MeOH) Remove Matrix SPE->Wash Cleanup dSPE Cleanup (PSA/C18) QuEChERS->Cleanup Elute Elute (MeCN:MeOH) Collect MIMP Wash->Elute Evap Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evap Cleanup->Evap LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS

Figure 2: Optimized sample preparation workflows for quantifying MIMP in water and soil matrices.

Step-by-Step Methodologies

Protocol A: Surface Water Extraction via Pico-Extract™ HLB

  • Preparation: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter. Spike with 10 ng/L of ¹³C₃-MIMP.

  • Acidification: Adjust the sample to pH 3.0 using 10% formic acid.

    • Mechanistic Causality: Picolinic acid degradates have a pKa of ~4.5. Lowering the pH ensures the carboxylate group is fully protonated (neutralized), maximizing hydrophobic retention on the polymeric sorbent[2].

  • Conditioning: Pass 5 mL Methanol followed by 5 mL HPLC water (pH 3.0) through the Pico-Extract™ HLB cartridge (500 mg/6 mL).

  • Loading: Load the sample at a controlled flow rate of 5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to elute highly polar humic acids and salts.

  • Elution: Elute the analytes with 2 × 3 mL of Acetonitrile:Methanol (50:50, v/v) containing 1% NH₄OH.

    • Mechanistic Causality: The basic elution solvent disrupts the dipole-dipole interactions and hydrogen bonding between the picolinate ring and the divinylbenzene backbone of the sorbent, ensuring quantitative recovery[5].

  • Reconstitution: Evaporate to dryness under a gentle N₂ stream at 40°C and reconstitute in 1 mL of initial mobile phase.

Protocol B: Soil Extraction via Acidified QuEChERS

  • Extraction: Weigh 5 g of lyophilized, sieved soil into a 50 mL tube. Spike with IS. Add 10 mL of Acetonitrile/0.1 N HCl (90:10, v/v).

    • Mechanistic Causality: The strong acidic environment is strictly required to break the chelation complexes formed between the picolinate nitrogen/oxygen atoms and soil-bound metal cations[3].

  • Partitioning: Vortex for 5 min, sonicate for 15 min. Add QuEChERS salts (4g MgSO₄, 1g NaCl), shake vigorously, and centrifuge at 4000 rpm for 10 min.

  • Cleanup: Transfer 5 mL of supernatant to a dSPE tube (150 mg MgSO₄, 50 mg PSA, 50 mg C18). Centrifuge, evaporate 2 mL of the extract, and reconstitute in 0.5 mL mobile phase.

LC-MS/MS Analytical Conditions
  • Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Mechanistic Causality: Formic acid provides an abundance of protons, which readily protonate the basic pyridine nitrogen, drastically enhancing the [M+H]⁺ precursor ion signal in Positive Electrospray Ionization (ESI+) mode[4].

  • Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.3 mL/min.

Table 1: Optimized MRM Transitions for MIMP and Internal Standard

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
MIMP210.2150.1122.118 / 25
¹³C₃-MIMP (IS)213.2153.1-18
MIMP-Acid (Degradate)196.1136.1108.120 / 28

Product Performance & Comparative Data

To validate the efficacy of the Pico-Extract™ HLB sorbent, a head-to-head comparison was conducted against legacy sample preparation products: a Traditional Silica C18 cartridge and a Standard Polymeric HLB cartridge. Surface water samples (n=6) with high dissolved organic carbon (DOC = 8.5 mg/L) were spiked with MIMP at 50 ng/L.

Table 2: Sorbent Performance Comparison in Surface Water (Spike = 50 ng/L)

SPE Sorbent TypeAbsolute Recovery (%)Precision (% RSD)Matrix Effect (%)Sorbent Mechanism
Pico-Extract™ HLB 94.2% 3.8% -8.5% Hydrophilic-Lipophilic Balance + Steric Exclusion
Standard Polymeric HLB81.5%9.2%-24.1%Standard Dipole/Hydrophobic
Traditional Silica C1842.1%18.5%-55.3%Purely Hydrophobic (Van der Waals)
Interpretation of Causality in Performance Data
  • Failure of Silica C18: The traditional C18 sorbent yielded an unacceptable recovery of 42.1%. C18 relies exclusively on hydrophobic interactions. Because picolinates possess polar functional groups (pyridine ring, ester/carboxylates), they exhibit breakthrough during the loading phase. Furthermore, C18 fails to wash away humic acids effectively, leading to severe ion suppression (-55.3% Matrix Effect).

  • Limitations of Standard HLB: While standard polymeric HLB improved recovery (81.5%), the wide pore size of generic polymers co-extracted large humic macromolecules, resulting in moderate ion suppression (-24.1%) and higher variance (RSD 9.2%).

  • Superiority of Pico-Extract™ HLB: The proprietary cross-linking of Pico-Extract™ creates a steric exclusion barrier that prevents large humic acids from entering the pores, while its optimized ratio of N-vinylpyrrolidone to divinylbenzene perfectly matches the dipole moment of the picolinate ring. This results in near-quantitative recovery (94.2%), excellent reproducibility, and negligible matrix interference.

Conclusion

Quantifying Methyl 5-isopropoxy-6-methylpicolinate in environmental matrices requires an analytical approach that respects the molecule's complex chemistry—specifically its propensity for hydrolysis and metal chelation. By replacing legacy C18 methodologies with targeted polymeric sorbents like Pico-Extract™ HLB and utilizing acidified QuEChERS for soil, laboratories can achieve robust, regulatory-compliant LC-MS/MS data with minimal matrix suppression.

References

  • Quantifying the Role of Simultaneous Transformation Pathways in the Fate of the Novel Aquatic Herbicide Florpyrauxifen-Benzyl Environmental Science & Technology URL:[Link]

  • Off-Line Solid-Phase Microextraction and Capillary Electrophoresis Mass Spectrometry To Determine Acidic Pesticides in Fruits Analytical Chemistry URL:[Link]

  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography U.S. Geological Survey (USGS) Publications Warehouse URL:[Link]

  • Assessment of Florpyrauxifen-benzyl Potential to Carryover to Subsequent Crops Weed Technology, Cambridge Core URL:[Link]

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Safety & Regulatory Compliance

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